molecular formula C22H16ClFN6O B611492 Trox-1 CAS No. 1309601-26-0

Trox-1

Cat. No.: B611492
CAS No.: 1309601-26-0
M. Wt: 434.9 g/mol
InChI Key: OABSWPUPIHULMQ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TROX-1 is an antagonist of activation state-dependent Cav2 channel.

Properties

CAS No.

1309601-26-0

Molecular Formula

C22H16ClFN6O

Molecular Weight

434.9 g/mol

IUPAC Name

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one

InChI

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1

InChI Key

OABSWPUPIHULMQ-JOCHJYFZSA-N

Isomeric SMILES

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TROX-1;  TROX 1;  TROX1; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of TROX-1 in Sensory Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TROX-1, a substituted N-triazole oxindole, has emerged as a significant small-molecule modulator of neuronal excitability with considerable therapeutic potential, particularly in the management of chronic pain.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in sensory neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and functional consequences.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Calcium Channels

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated calcium channels (Ca(v)) of the Ca(v)2 family.[1][2] These channels, particularly the N-type (Ca(v)2.2), are critical components in nociceptive transmission pathways.[1][2] this compound exhibits a preferential inhibition of these channels when they are in a depolarized or "active" state, a characteristic that confers a desirable therapeutic window by selectively targeting hyperactive neurons, such as those involved in chronic pain states, while sparing normally functioning neurons.[1][2][3]

Signaling Pathway of this compound Action

The action of this compound on sensory neurons can be conceptualized through the following signaling pathway. Under conditions of neuronal hyperexcitability, such as those occurring during chronic pain, sensory neurons undergo prolonged or frequent depolarization. This shifts the equilibrium of Ca(v)2.2 channels towards the open or inactivated state. This compound preferentially binds to these states, blocking the influx of calcium ions. The reduction in intracellular calcium concentration at the presynaptic terminal subsequently leads to a decrease in the release of neurotransmitters, such as glutamate and substance P, which are crucial for the transmission of pain signals to the central nervous system.

TROX1_Mechanism cluster_neuron Sensory Neuron Depolarization Depolarization Cav2_2_Channel Ca(v)2.2 Channel (N-type) Depolarization->Cav2_2_Channel Opens Ca_Influx Ca²⁺ Influx Cav2_2_Channel->Ca_Influx Allows TROX1 This compound TROX1->Cav2_2_Channel Blocks (State-dependent) Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Initiates

Figure 1: Signaling pathway of this compound in sensory neurons.

Quantitative Data on this compound Activity

The state-dependent inhibitory activity of this compound on Ca(v)2.2 channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate a significantly greater potency under depolarized conditions.

Experimental SystemConditionIC50 (µM)Reference
Recombinant Ca(v)2.2 ChannelsHyperpolarized> 20[1][2][4]
Recombinant Ca(v)2.2 ChannelsDepolarized0.27[1][4]
Rat Dorsal Root Ganglion (DRG) NeuronsHyperpolarized2.6[1][2][4]
Rat Dorsal Root Ganglion (DRG) NeuronsDepolarized0.4[1][2][4]
N-type Calcium Channel (Ca(v)2.2)Not Specified0.11[5]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a combination of in vitro and in vivo experimental techniques.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To measure the inhibitory effect of this compound on Ca(v)2.2 currents in sensory neurons under different membrane potentials.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

  • Recording: Whole-cell patch-clamp recordings are performed on these neurons.

  • Pharmacological Isolation: To isolate Ca(v)2.2 currents, other voltage-gated calcium channels (Ca(v)1, Ca(v)2.1, Ca(v)2.3) and Ca(v)3 channels are blocked using a cocktail of specific inhibitors such as isradipine, ω-agatoxin IVA, and SNX-482. Ca(v)3 channels are inactivated by voltage pre-pulses.[3]

  • State-Dependency Assessment:

    • Hyperpolarized (Resting) State: Neurons are held at a hyperpolarized membrane potential (e.g., -90 mV).[3]

    • Depolarized (Activated) State: Neurons are held at a more depolarized membrane potential.

  • This compound Application: this compound is applied at various concentrations to determine the dose-dependent inhibition of the isolated Ca(v)2.2 currents under both hyperpolarized and depolarized conditions.

  • Data Analysis: The recorded currents are analyzed to calculate the IC50 values.

Patch_Clamp_Workflow Start Start DRG_Isolation Isolate Rat DRG Neurons Start->DRG_Isolation Patch_Clamp Establish Whole-Cell Patch-Clamp DRG_Isolation->Patch_Clamp Isolate_Currents Pharmacologically Isolate Ca(v)2.2 Currents Patch_Clamp->Isolate_Currents Set_Potential Set Holding Potential (Hyperpolarized vs. Depolarized) Isolate_Currents->Set_Potential Apply_TROX1 Apply this compound Set_Potential->Apply_TROX1 Depolarized Set_Potential->Apply_TROX1 Hyperpolarized Record_Currents Record Ca(v)2.2 Currents Apply_TROX1->Record_Currents Analyze_Data Analyze Data & Calculate IC50 Record_Currents->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for patch-clamp analysis of this compound.
In Vivo Electrophysiology

Objective: To assess the effect of this compound on the firing of spinal neurons in response to peripheral stimuli in animal models of pain.

Methodology:

  • Animal Model: Spinal nerve-ligated (SNL) rats are used as a model of neuropathic pain. Sham-operated rats serve as controls.[3][6][7]

  • Recording: In vivo electrophysiological recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn (lamina V/VI) of the spinal cord.[3][6][7]

  • Stimulation: The receptive field of the recorded neuron in the paw is stimulated with a variety of stimuli, including mechanical (punctate and dynamic brushing) and thermal (heat and cold) stimuli.[3][6]

  • This compound Administration: this compound is administered systemically (subcutaneously) or directly to the spinal cord.[3][6]

  • Data Analysis: The firing rate of the neurons in response to the different stimuli is recorded before and after this compound administration to determine its effect on neuronal hyperexcitability.

Conclusion

This compound represents a promising therapeutic agent for chronic pain due to its unique state-dependent mechanism of action. By preferentially targeting hyperactive sensory neurons, it can effectively dampen nociceptive signaling while minimizing effects on normal neuronal function. The quantitative data and experimental findings robustly support its role as a potent blocker of Ca(v)2 family channels, particularly Ca(v)2.2. Further research into the downstream signaling consequences of this targeted calcium blockade will continue to illuminate its full therapeutic potential and may guide the development of next-generation analgesics.

References

A Comprehensive Pharmacological and Toxicological Profile of Trox-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a novel, orally active small molecule that acts as a potent, state-dependent blocker of voltage-gated calcium channels of the Cav2 family (Cav2.1, Cav2.2, and Cav2.3). Developed as a potential analgesic, this compound has demonstrated significant efficacy in preclinical models of pain. Its state-dependent mechanism of action, preferentially targeting channels in a depolarized or open state, suggests a potential for a wider therapeutic window compared to non-state-dependent blockers. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by directly blocking the pore of Cav2 type calcium channels. This blockade is "state-dependent," meaning this compound has a higher affinity for channels that are in the open or inactivated states, which are more prevalent in rapidly firing neurons, such as those involved in nociceptive signaling. This contrasts with non-state-dependent blockers that inhibit channels regardless of their conformational state. By inhibiting the influx of calcium ions into presynaptic nerve terminals, this compound attenuates the release of neurotransmitters, thereby dampening pain signals.

Signaling Pathway of this compound Action

Trox1_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation Depolarization Membrane Depolarization Action_Potential->Depolarization Cav2 Cav2 Channels (Open/Inactivated State) Depolarization->Cav2 Opens Ca_Influx Ca²⁺ Influx Cav2->Ca_Influx Trox1 This compound Trox1->Cav2 Blocks Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction Pain_Signal Pain Signal Propagation Signal_Transduction->Pain_Signal

Caption: Mechanism of this compound in blocking nociceptive signaling.

Potency and Efficacy

The inhibitory activity of this compound has been quantified across various experimental platforms. The following tables summarize the key IC50 values obtained.

Table 1: In Vitro Inhibition of Cav2 Channels by this compound

Channel SubtypeAssay TypeConditionIC50 (µM)
Cav2.1ElectrophysiologyDepolarized0.29
Cav2.2ElectrophysiologyDepolarized0.19
Cav2.3ElectrophysiologyDepolarized0.28
Cav2.2Fluorescence Calcium InfluxDepolarized0.69
Cav2.2Fluorescence Calcium InfluxHyperpolarized9.5

Table 2: State-Dependent Inhibition of Cav2.2 by this compound (Electrophysiology)

Holding Potential (mV)IC50 (µM)
-1104.2
-900.90
-700.36
Preclinical Analgesic Activity

In animal models, this compound has demonstrated analgesic effects comparable to established pain therapies. In models of inflammatory pain, its efficacy was similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac. In neuropathic pain models, its anti-allodynic effects were equivalent to those of pregabalin and duloxetine.

Toxicology Profile

Acute Toxicity

Specific LD50 values for this compound are not publicly available at this time. Acute toxicity studies are crucial for determining the dose at which a substance becomes lethal to 50% of a test population and are a standard component of preclinical safety evaluation.[1][2][3]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a substance on vital physiological functions.[4][5][6] For this compound, preclinical studies have revealed potential for motor function impairment and cardiovascular effects at plasma concentrations 20- to 40-fold higher than those required for its analgesic activities.

  • Central Nervous System (CNS): Mild impairment of motor function has been observed in the Rotarod test at elevated doses.

  • Cardiovascular System: Cardiovascular functions were also affected at higher plasma concentrations.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. Standard tests include the Ames bacterial reverse mutation assay and in vitro chromosomal aberration tests.[7][8][9][10] While a study on a product named "Trois" showed no mutagenic potential in the Ames test and no structural chromosomal aberrations, it is not definitively confirmed that this product is identical to this compound.[7]

Reproductive and Developmental Toxicology

There is currently no publicly available information on the reproductive and developmental toxicity of this compound. These studies are essential to evaluate the potential effects of a substance on fertility, embryonic development, and postnatal development.[11][12][13][14][15]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channels in their native environment.

Methodology:

  • Cell Preparation: Isolate DRG neurons from rats and culture them for a short period to allow for recovery and adherence to coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 Choline-Cl, 10 HEPES, 10 Glucose, 1 MgCl₂, 2 CaCl₂, pH 7.4 with CsOH.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to keep the channels in a closed state.

    • Apply depolarizing voltage steps to elicit calcium currents.

    • To assess state-dependency, vary the holding potential (e.g., to -70 mV or -50 mV) to increase the proportion of channels in the open and inactivated states.

    • Perfuse this compound at various concentrations and measure the resulting inhibition of the calcium current.

  • Data Analysis: Construct concentration-response curves to determine the IC50 of this compound under different holding potentials.

PatchClamp_Workflow Start Start Isolate_DRG Isolate and Culture Rat DRG Neurons Start->Isolate_DRG Prepare_Solutions Prepare External and Internal Solutions Isolate_DRG->Prepare_Solutions Establish_Patch Establish Whole-Cell Patch-Clamp Prepare_Solutions->Establish_Patch Set_Holding_Potential Set Holding Potential (e.g., -100 mV) Establish_Patch->Set_Holding_Potential Apply_Voltage_Steps Apply Depolarizing Voltage Steps Set_Holding_Potential->Apply_Voltage_Steps Record_Baseline Record Baseline Calcium Currents Apply_Voltage_Steps->Record_Baseline Perfuse_Trox1 Perfuse this compound (Varying Concentrations) Record_Baseline->Perfuse_Trox1 Record_Inhibition Record Inhibited Calcium Currents Perfuse_Trox1->Record_Inhibition Vary_Holding_Potential Vary Holding Potential (e.g., -70 mV) Record_Inhibition->Vary_Holding_Potential Optional: Assess State-Dependency Analyze_Data Analyze Data and Determine IC50 Record_Inhibition->Analyze_Data Vary_Holding_Potential->Apply_Voltage_Steps End End Analyze_Data->End FLIPR_Workflow Start Start Plate_Cells Plate Cav2-Expressing Cells in Microplate Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence (FLIPR) Load_Dye->Measure_Baseline Add_Trox1 Add this compound (Varying Concentrations) Measure_Baseline->Add_Trox1 Add_Stimulus Add Depolarizing Stimulus (e.g., KCl) Add_Trox1->Add_Stimulus Measure_Response Measure Fluorescence Response (FLIPR) Add_Stimulus->Measure_Response Analyze_Data Analyze Data and Determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

References

The N-Triazole Oxindole TROX-1: A Technical Guide to its State-Dependent Blockade of CaV2 Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TROX-1, a potent, state-dependent blocker of voltage-gated CaV2 calcium channels. While originally developed as a promising analgesic, its unique mechanism of action continues to be of significant interest in the study of ion channel pharmacology and the development of novel therapeutics for chronic pain. This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: State-Dependent Blockade of CaV2 Channels

Voltage-gated calcium channels (CaV) are crucial for neurotransmission, and the CaV2.2 (N-type) channel, in particular, is a key player in nociceptive pathways.[1][2] The analgesic peptide ziconotide, a state-independent inhibitor of CaV2.2, is effective in treating severe pain but has a narrow therapeutic window and requires intrathecal administration.[1][2] this compound was developed as a small-molecule, orally available alternative that exhibits a state-dependent mechanism of action.[1][2][3] This means that this compound preferentially binds to and blocks CaV2 channels when they are in a depolarized or "active" state, a characteristic that was hypothesized to offer an improved therapeutic window by selectively targeting hyperactive neurons involved in pain signaling.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been extensively characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data on this compound's activity against different CaV2 channel subtypes and under various experimental conditions.

Assay Type Target Conditions IC50 (µM) Reference
Manual ElectrophysiologyCaV2.2Depolarized0.11[4]
Automated ElectrophysiologyCaV2.2Holding Potential: -70 mV0.36[4][5]
Holding Potential: -90 mV0.90[4][5]
Holding Potential: -110 mV4.2[4][5]
Fluorescence-Based Calcium InfluxCaV2.2Depolarized0.27 - 0.69[1][2][5]
Hyperpolarized> 20[1][2]
Manual Electrophysiology (matched conditions)CaV2.1Depolarized0.29[5]
CaV2.2Depolarized0.19[5]
CaV2.3Depolarized0.28[5]
Calcium InfluxCaV2.1Depolarized1.8[5]
CaV2.2Depolarized0.69[5]
CaV2.3Depolarized1.1[5]

Table 1: Inhibitory Potency (IC50) of this compound against CaV2 Channels.

Assay Type Target Pulse Train IC50 (µM) Reference
Automated ElectrophysiologyCaV2.2First Pulse27[4][5]
Last Pulse2.7[4][5]

Table 2: Use-Dependent Inhibition of CaV2.2 by this compound.

Structure-Activity Relationship (SAR) of N-Triazole Oxindoles

  • Oxindole Core: The oxindole scaffold is a common privileged structure in medicinal chemistry, known to interact with a variety of biological targets. In the context of this compound, it serves as the central framework for the appended functional groups.

  • N-Triazole Moiety: The 1H-1,2,4-triazol-3-yl group attached to the nitrogen of the oxindole ring is a critical feature. Triazoles are known to participate in hydrogen bonding and other electrostatic interactions, which are likely important for binding to the CaV2 channel.

  • Substituted Phenyl Ring: The 5-(3-chloro-4-fluorophenyl) group plays a significant role in the molecule's potency and pharmacokinetic properties. The halogen substitutions can influence electronic properties and metabolic stability.

  • Quaternary Center: The stereocenter at the 3-position of the oxindole ring, with a methyl and a pyrimidin-5-ylmethyl substituent, creates a three-dimensional structure that is likely crucial for the specific interaction with the channel protein. The (R)-configuration is specified, suggesting stereospecific binding.

The lack of selectivity of this compound for CaV2.2 over CaV2.1 and CaV2.3 suggests that the binding site is conserved across these subtypes.[3][5] Further research into analogs with modifications at the phenyl ring, the pyrimidine moiety, and the triazole could elucidate the specific interactions that govern potency and selectivity.

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies. Below are detailed descriptions of the primary assays used.

Manual and Automated Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the calcium channels in the cell membrane.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the subunits of the target CaV channel (e.g., α1B, β3, and α2δ1 for CaV2.2) are commonly used.

  • Solutions:

    • External Solution (in mM): TEAC-Cl (140), HEPES (10), Glucose (10), BaCl2 (10); pH adjusted to 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

    • Internal Solution (in mM): CsCl (120), MgCl2 (3), MgATP (3), HEPES (10), EGTA (10); pH adjusted to 7.2 with CsOH.

  • Voltage Protocols:

    • State-Dependence: To assess state-dependent inhibition, the holding potential of the cell membrane is varied. A hyperpolarized holding potential (e.g., -110 mV) maintains the channels in a closed state, while a depolarized holding potential (e.g., -70 mV) biases the channels towards open/inactivated states.[4][5]

    • Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses is applied (e.g., 20 pulses to +10 mV for 25 ms at a frequency of 2 Hz). The inhibition is measured at the first and last pulses of the train.

  • Data Analysis: The peak current amplitude before and after the application of this compound is measured. The concentration-response curves are fitted with the Hill equation to determine the IC50 values.

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method to assess the inhibition of calcium influx into cells.

  • Cell Lines: Similar to electrophysiology, stable cell lines expressing the target CaV channels are used.

  • Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells. The fluorescence intensity of the dye increases upon binding to calcium.

  • Assay Procedure:

    • Cells are incubated with the fluorescent dye.

    • The cells are washed and incubated with this compound at various concentrations.

    • A depolarizing stimulus is applied to open the CaV channels. This is typically achieved by adding a high concentration of potassium chloride (e.g., 90 mM KCl) to the external solution.

    • The change in fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium influx signal is calculated relative to control wells without the compound. IC50 values are determined by fitting the concentration-response data.

Visualizations

Signaling Pathway of Nociceptive Transmission

G Nociceptive_Stimulus Nociceptive Stimulus Primary_Afferent_Neuron Primary Afferent Neuron Nociceptive_Stimulus->Primary_Afferent_Neuron Activates CaV2_2 CaV2.2 Channel Primary_Afferent_Neuron->CaV2_2 Depolarization Calcium_Influx Ca2+ Influx CaV2_2->Calcium_Influx Opens Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Calcium_Influx->Vesicle_Fusion Synaptic_Cleft Synaptic Cleft Vesicle_Fusion->Synaptic_Cleft Glutamate, Substance P Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binds to Receptors Pain_Signal_Transmission Pain Signal Transmission Postsynaptic_Neuron->Pain_Signal_Transmission TROX_1 This compound TROX_1->CaV2_2 Blocks

Caption: Role of CaV2.2 in pain signaling and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

G Start Start: Characterization of a Novel CaV2 Blocker Cell_Line_Development Stable Cell Line Development (HEK293) Start->Cell_Line_Development Electrophysiology Electrophysiology (Patch-Clamp) Cell_Line_Development->Electrophysiology Fluorescence_Assay Fluorescence-Based Calcium Influx Assay Cell_Line_Development->Fluorescence_Assay State_Dependence Assess State-Dependence (Varying Holding Potential) Electrophysiology->State_Dependence Use_Dependence Assess Use-Dependence (Pulse Train) Electrophysiology->Use_Dependence Selectivity_Screening Selectivity Screening (CaV2.1, CaV2.3) Fluorescence_Assay->Selectivity_Screening Data_Analysis Data Analysis (IC50 Determination) State_Dependence->Data_Analysis Use_Dependence->Data_Analysis Selectivity_Screening->Data_Analysis End End: Pharmacological Profile of this compound Data_Analysis->End

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound remains a significant pharmacological tool for understanding the state-dependent inhibition of CaV2 channels. Its development highlighted a promising strategy for achieving a better therapeutic window for analgesics targeting these channels. While this compound itself did not progress to clinical use, the detailed characterization of its mechanism of action provides a valuable foundation for the design and development of future state-dependent ion channel modulators for the treatment of chronic pain and other neurological disorders. The data and protocols summarized in this guide offer a comprehensive resource for researchers in this field.

References

Preclinical Analgesic Profile of Trox-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trox-1 is a novel, orally bioavailable small molecule that acts as a state-dependent blocker of voltage-gated calcium channels (Cav2). Preclinical evidence strongly supports its analgesic potential in various pain models, demonstrating efficacy comparable to established therapeutics. This document provides an in-depth technical guide on the preclinical analgesic effects of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action: State-Dependent Blockade of Cav2 Channels

This compound exhibits a potent blockade of Cav2 type calcium channels, which are crucial in nociceptive signaling pathways.[1][2] A key feature of this compound is its state-dependent inhibition, meaning it preferentially binds to and blocks Cav2 channels in their open or inactivated states, which are more prevalent in neurons that are highly active, such as those involved in pain transmission. This state-dependency may contribute to a wider therapeutic window compared to state-independent blockers.[2][3][4]

While it blocks multiple Cav2 family channels, including Cav2.1 and Cav2.3, its action against Cav2.2 (N-type calcium channels) is particularly relevant for analgesia.[1][2] In rat dorsal root ganglion (DRG) neurons, this compound has been shown to inhibit ω-conotoxin GVIA-sensitive calcium currents (Cav2.2 channel currents) with greater potency under depolarized conditions.[3][5]

Signaling Pathway: this compound Mechanism of Action

Trox1_Mechanism cluster_neuron Presynaptic Neuron Action_Potential Action Potential (Increased Firing) CaV2_Channel CaV2.2 Channel (Open/Inactivated State) Action_Potential->CaV2_Channel Depolarization Ca_Influx Ca²⁺ Influx CaV2_Channel->Ca_Influx Opens Trox1 This compound Trox1->CaV2_Channel Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: State-dependent blockade of CaV2.2 channels by this compound in a presynaptic neuron.

Quantitative In Vitro Efficacy

The state-dependent inhibitory activity of this compound on Cav2 channels has been quantified using various electrophysiological and fluorescence-based assays.

Assay Type Channel Subtype Condition IC50 (µM) Reference
Electrophysiology (Voltage Clamp)Recombinant Cav2.2Depolarized0.27[3][5]
Hyperpolarized>20[3][5]
Rat DRG Neurons (Cav2.2)Depolarized0.4[3][5]
Hyperpolarized2.6[3][5]
Recombinant Cav2.2Depolarized (-70 mV)0.36[6]
(-90 mV)0.90
(-110 mV)4.2
Recombinant Cav2.1Depolarized0.29[6]
Recombinant Cav2.3Depolarized0.28[6]
Fluorescence-Based Calcium InfluxRecombinant Cav2.2Depolarized0.69[6]
Hyperpolarized9.5[6]
Recombinant Cav2.1Depolarized1.8[6]
Recombinant Cav2.3Depolarized1.1[6]

Preclinical In Vivo Analgesic Efficacy

This compound has demonstrated significant analgesic effects in rodent models of inflammatory and neuropathic pain. Its efficacy is comparable to that of standard-of-care analgesics.

Pain Model Species Effect Comparator Efficacy Reference
CFA-Induced Inflammatory HyperalgesiaRatDose-dependent reversal of hyperalgesiaEquivalent to NSAIDs (e.g., naproxen, diclofenac)[1][3]
Spinal Nerve Ligation (SNL)-Induced Neuropathic AllodyniaRatDose-dependent reversal of allodyniaEquivalent to pregabalin and duloxetine[1][3]
Capsaicin-Induced Secondary AllodyniaRatInhibition of allodyniaSimilar to pregabalin and duloxetine[4]

Detailed Experimental Protocols

In Vitro Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons
  • Objective: To determine the IC50 of this compound on Cav2.2 channels in native neurons under different membrane potentials.

  • Protocol:

    • DRG Neuron Isolation and Culture: DRG are harvested from adult rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and trypsin). Neurons are then plated on coated coverslips and cultured.

    • Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed on small to medium-sized DRG neurons.

    • Solutions: The external solution contains blockers for sodium and potassium channels to isolate calcium currents. The internal solution in the patch pipette contains a cesium-based solution to block potassium currents from inside the cell.

    • Voltage Protocol:

      • Hyperpolarized State: Cells are held at a hyperpolarized potential (e.g., -90 mV) to keep the Cav channels in a resting state.

      • Depolarized State: Cells are held at a more depolarized potential (e.g., -70 mV) to bias the channels towards open and inactivated states.

    • This compound Application: this compound is applied at varying concentrations to the bath solution.

    • Data Analysis: The inhibition of the peak calcium current is measured at each concentration of this compound to calculate the IC50 value.

CFA-Induced Inflammatory Hyperalgesia in Rats
  • Objective: To assess the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

  • Protocol:

    • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the rat. This induces a localized and persistent inflammation.

    • Assessment of Hyperalgesia: Mechanical hyperalgesia is measured using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and at various time points after CFA injection.

    • Drug Administration: this compound or a vehicle control is administered orally.

    • Data Analysis: The reversal of hyperalgesia is calculated as the percentage of the maximal possible effect (%MPE).

Experimental Workflow: CFA-Induced Hyperalgesia Model

CFA_Workflow Baseline Baseline Paw Withdrawal Threshold (von Frey Filaments) CFA_Injection Intraplantar Injection of Complete Freund's Adjuvant (CFA) Baseline->CFA_Injection Inflammation Development of Inflammatory Hyperalgesia CFA_Injection->Inflammation Drug_Admin Oral Administration of This compound or Vehicle Inflammation->Drug_Admin Post_Treatment_Test Post-Treatment Paw Withdrawal Threshold Measurement Drug_Admin->Post_Treatment_Test Data_Analysis Calculation of % Reversal of Hyperalgesia Post_Treatment_Test->Data_Analysis

Caption: Workflow for the CFA-induced inflammatory hyperalgesia model.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Allodynia in Rats
  • Objective: To evaluate the anti-allodynic effect of this compound in a model of neuropathic pain.

  • Protocol:

    • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.

    • Assessment of Allodynia: Mechanical allodynia is quantified by measuring the paw withdrawal threshold to von Frey filaments.

    • Drug Administration: this compound or a vehicle control is administered orally at various doses.

    • Data Analysis: The increase in paw withdrawal threshold following drug administration is measured and compared to the vehicle-treated group to determine the anti-allodynic effect.

Experimental Workflow: Spinal Nerve Ligation (SNL) Model

SNL_Workflow Baseline Baseline Paw Withdrawal Threshold (von Frey Filaments) SNL_Surgery L5/L6 Spinal Nerve Ligation Baseline->SNL_Surgery Allodynia_Dev Development of Mechanical Allodynia SNL_Surgery->Allodynia_Dev Drug_Admin Oral Administration of This compound or Vehicle Allodynia_Dev->Drug_Admin Post_Treatment_Test Post-Treatment Paw Withdrawal Threshold Measurement Drug_Admin->Post_Treatment_Test Data_Analysis Calculation of % Reversal of Allodynia Post_Treatment_Test->Data_Analysis

Caption: Workflow for the spinal nerve ligation (SNL) model of neuropathic pain.

Safety and Tolerability

Preclinical studies indicate a favorable safety profile for this compound. Mild motor impairment in the Rotarod test and cardiovascular effects were observed, but at plasma concentrations 20- to 40-fold higher than those required for analgesic activity, suggesting a significant therapeutic window.[3][5]

Conclusion

This compound is a promising analgesic candidate with a well-defined mechanism of action as a state-dependent Cav2 channel blocker. Its efficacy in preclinical models of both inflammatory and neuropathic pain, coupled with its oral bioavailability and favorable safety margin, underscores its potential for the treatment of chronic pain conditions. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical development of this compound.

References

An In-depth Technical Guide to the Molecular Interactions of Trox-1 with Cav2.2 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Trox-1, a state-dependent N-type calcium channel blocker, and the Cav2.2 (N-type) voltage-gated calcium channels. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and Cav2.2 Channels

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[1] The Cav2.2 subtype, predominantly located at presynaptic terminals, plays a pivotal role in initiating synaptic transmission, particularly in nociceptive pathways.[2][3] This makes it a significant target for the development of novel analgesics.

This compound is a small-molecule inhibitor that demonstrates a state-dependent and use-dependent blockade of Cav2 channels, with a notable interaction with Cav2.2.[4][5] Unlike the peptide toxin ziconotide, which blocks Cav2.2 in a state-independent manner, this compound preferentially inhibits the channel in depolarized or frequently firing neurons.[1][4] This characteristic suggests a potentially improved therapeutic window, with less impact on normally functioning neurons and greater efficacy in pathological states such as chronic pain, which are associated with neuronal hyperexcitability.[4][6]

Quantitative Analysis of this compound Interaction with Cav2.2

The inhibitory potency of this compound on Cav2.2 channels has been quantified under various experimental conditions, primarily through electrophysiological and fluorescence-based assays. The data consistently demonstrates a higher affinity of this compound for Cav2.2 channels in open or inactivated states compared to the resting state.

Table 1: Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Electrophysiology)
Experimental ConditionHolding Potential (mV)IC50 (µM)Reference
Depolarized StateNot specified0.11[4]
Depolarized State (Manual)Not specified0.19[4]
Hyperpolarized State-1104.2[4]
Intermediate State-900.90[4]
Depolarized State-700.36[4]
Table 2: Use-Dependent Inhibition of Cav2.2 by this compound (Electrophysiology)
Pulse Number in TrainIC50 (µM)Reference
First Pulse27[4]
Last Pulse2.7[4]
Table 3: Inhibitory Potency (IC50) of this compound on Cav2.2 Channels (Fluorescence-Based Calcium Influx Assay)
Experimental ConditionBath Potassium ConcentrationIC50 (µM)Reference
Hyperpolarized4 mM9.5[4]
Depolarized30 mM0.69[4][7]

Signaling Pathway of Cav2.2 and Modulation by this compound

Cav2.2 channels are integral to the process of neurotransmission at presynaptic terminals. Upon the arrival of an action potential, the resulting membrane depolarization triggers the opening of Cav2.2 channels. The subsequent influx of calcium ions leads to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. In nociceptive neurons, these neurotransmitters include glutamate and substance P, which propagate the pain signal to second-order neurons in the spinal cord.

This compound modulates this pathway by preferentially binding to and inhibiting Cav2.2 channels that are in the open or inactivated state, which are more prevalent during periods of high neuronal activity characteristic of chronic pain states. This state-dependent inhibition reduces the calcium influx and, consequently, the release of pronociceptive neurotransmitters, thereby dampening the transmission of pain signals.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Membrane Depolarization Membrane Depolarization Action Potential->Membrane Depolarization Cav2.2 Channel (Resting) Cav2.2 Channel (Resting) Membrane Depolarization->Cav2.2 Channel (Resting) opens Cav2.2 Channel (Open/Inactivated) Cav2.2 Channel (Open/Inactivated) Cav2.2 Channel (Resting)->Cav2.2 Channel (Open/Inactivated) Ca2+ Influx Ca2+ Influx Cav2.2 Channel (Open/Inactivated)->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Neurotransmitter Receptors Neurotransmitter Receptors Neurotransmitter Release->Neurotransmitter Receptors This compound This compound This compound->Cav2.2 Channel (Open/Inactivated) inhibits Signal Propagation Signal Propagation Neurotransmitter Receptors->Signal Propagation

Figure 1: Signaling pathway of Cav2.2-mediated neurotransmitter release and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's interaction with Cav2.2 channels relies on several key experimental techniques. Below are detailed methodologies for the primary assays cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ionic currents flowing through Cav2.2 channels in the cell membrane of neurons or cell lines expressing the channel.

Objective: To determine the inhibitory concentration (IC50) and the voltage- and use-dependency of this compound on Cav2.2 currents.

Cell Preparation:

  • Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.[1]

  • Alternatively, HEK293 cells stably expressing the human Cav2.2 channel complex (α1B, β3, and α2δ-1 subunits) can be used.

Solutions:

  • External Solution (in mM): 150 TEA-Cl, 5 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.3 with TEA-OH.[1]

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with CsOH.

Protocol:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -90 mV for studying the closed state or -50 mV for the inactivated state.[1]

  • To isolate Cav2.2 currents, other voltage-gated calcium channels are blocked using a cocktail of inhibitors (e.g., 100 nM isradipine for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]

  • Elicit calcium currents using a depolarizing voltage step (e.g., a 50 ms step to +10 mV).[1]

  • Record baseline currents until a stable response is achieved.

  • Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of the calcium current.

  • For use-dependency protocols, apply a train of depolarizing pulses (e.g., 20 pulses of 25 ms to +20 mV at 2 Hz) before and after the application of this compound.[8]

  • Analyze the data to determine the IC50 values and the degree of use-dependent block.

G cluster_workflow Electrophysiology Workflow Cell Preparation Cell Preparation Whole-Cell Patching Whole-Cell Patching Cell Preparation->Whole-Cell Patching Isolate Cav2.2 Currents Isolate Cav2.2 Currents Whole-Cell Patching->Isolate Cav2.2 Currents Record Baseline Record Baseline Isolate Cav2.2 Currents->Record Baseline Apply this compound Apply this compound Record Baseline->Apply this compound Apply Pulse Train (Control) Apply Pulse Train (Control) Record Baseline->Apply Pulse Train (Control) Record Inhibition Record Inhibition Apply this compound->Record Inhibition Apply Pulse Train (this compound) Apply Pulse Train (this compound) Apply this compound->Apply Pulse Train (this compound) Data Analysis Data Analysis Record Inhibition->Data Analysis Apply Pulse Train (Control)->Record Inhibition Apply Pulse Train (this compound)->Record Inhibition

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the IC50 of this compound on Cav2.2 channels in a population of cells under different membrane potential conditions.

Cell Preparation:

  • HEK293 cells stably expressing the human Cav2.2 channel complex are plated in multi-well plates.

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer with varying concentrations of potassium chloride (KCl) to control the membrane potential (e.g., 4 mM KCl for hyperpolarized and 30 mM KCl for depolarized conditions).[7]

Protocol:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add this compound at various concentrations to the wells.

  • Stimulate the cells with a high-KCl solution to depolarize the membrane and open the Cav2.2 channels.

  • Measure the change in fluorescence intensity using a plate reader.

  • The fluorescence signal is proportional to the amount of calcium influx.

  • Calculate the percent inhibition of calcium influx at each this compound concentration and fit the data to a concentration-response curve to determine the IC50.

G cluster_workflow Calcium Influx Assay Workflow Plate Cells Plate Cells Load with Dye Load with Dye Plate Cells->Load with Dye Add this compound Add this compound Load with Dye->Add this compound Stimulate with High KCl Stimulate with High KCl Add this compound->Stimulate with High KCl Measure Fluorescence Measure Fluorescence Stimulate with High KCl->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

References

In Vitro Characterization of Trox-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of Trox-1, a state-dependent inhibitor of Ca(V)2 voltage-gated calcium channels. The data and protocols summarized herein are essential for understanding the mechanism of action and pharmacological profile of this compound.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified using various in vitro assays, demonstrating its state-dependent and use-dependent properties. The following tables summarize the key quantitative data.

Table 1: State-Dependent Inhibition of Ca(V)2.2 Channels by this compound
Assay TypeMembrane PotentialIC50 (µM)Reference
Manual ElectrophysiologyDepolarized0.11[1][2][3]
Fluorescence-based Calcium InfluxHyperpolarized9.5[1][2]
Fluorescence-based Calcium InfluxDepolarized0.69[1][2]
Recombinant Ca(V)2.2 (Fluorescence Assay)Hyperpolarized (4 mM K+)>20[4][5][6][7]
Recombinant Ca(V)2.2 (Fluorescence Assay)Depolarized (30 mM K+)0.27[4][5][6][7]
Native Ca(V)2.2 in Rat DRG NeuronsHyperpolarized2.6[5][6][7]
Native Ca(V)2.2 in Rat DRG NeuronsDepolarized0.4[4][5][6][7]
Table 2: Voltage-Dependent Inhibition of Ca(V)2.2 Channels by this compound (Automated Electrophysiology)
Holding Potential (mV)IC50 (µM)Reference
-1104.2[1][2]
-900.90[1][2]
-700.36[1][2]
Table 3: Use-Dependent Inhibition of Ca(V)2.2 Channels by this compound
PulseIC50 (µM)Reference
First Pulse in a Train27[1][2]
Last Pulse in a Train2.7[1][2]
Table 4: Potency of this compound Across Ca(V)2 Subfamily Under Depolarized Conditions
Ca(V)2 SubtypeManual Electrophysiology IC50 (µM)Calcium Influx IC50 (µM)Reference
Ca(V)2.10.291.8[1][2]
Ca(V)2.20.190.69[1][2]
Ca(V)2.30.281.1[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture Conditions
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired calcium channel subunits.[2]

  • Ca(V)2.2 Cell Line Subunits: α1B-1, α2-δ, and β3a, along with an inwardly rectifying potassium channel (Kir2.3) to control membrane potential via bath potassium concentration.[5]

  • Growth Conditions: Standard cell culture conditions are maintained.

Manual and Automated Electrophysiology
  • Objective: To measure the inhibitory effect of this compound on Ca(V)2 channel currents under voltage-clamp conditions.

  • Methodology:

    • HEK293 cells expressing the target Ca(V)2 channel are patched.

    • The membrane potential is held at a specific voltage (e.g., -110 mV, -90 mV, -70 mV) to assess voltage-dependent inhibition.[1][2]

    • For use-dependency experiments, a train of depolarizing pulses is applied.

    • This compound is perfused at various concentrations, and the resulting inhibition of the calcium current is measured.

    • IC50 values are determined by fitting the concentration-response data with the Hill equation.[2]

  • Solutions: Specific internal and external solutions are used to isolate the calcium currents. Pipettes typically have resistances of 1 to 3 MΩ when filled with the internal solution.[2]

Fluorescence-based Calcium Influx Assay
  • Objective: To measure the inhibition of calcium influx by this compound in a high-throughput format.

  • Methodology:

    • HEK293 cells expressing the Ca(V)2.2 channel and Kir2.3 are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • The cell membrane potential is controlled by altering the extracellular potassium concentration. A low potassium concentration (e.g., 4 mM) maintains a hyperpolarized state, while a high potassium concentration (e.g., 30 mM) induces depolarization.[5]

    • This compound is added at various concentrations to the cells.

    • Calcium influx is triggered by a depolarizing stimulus.

    • The change in fluorescence, corresponding to the amount of calcium influx, is measured using an instrument like a FLIPR Tetra.[5]

    • IC50 values are calculated from the concentration-response curves.

In Vitro Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
  • Objective: To characterize the effect of this compound on native Ca(V)2.2 channels in a more physiologically relevant system.

  • Methodology:

    • DRG neurons are isolated from rats.

    • Whole-cell patch-clamp recordings are performed to measure calcium currents.

    • To isolate Ca(V)2.2 currents, other voltage-gated calcium channels are blocked using a cocktail of specific inhibitors (e.g., Isradipine for Ca(V)1, ω-Agatoxin IVA for Ca(V)2.1, and SNX-482 for Ca(V)2.3). Ca(V)3 channels are inactivated by voltage pre-pulses.[8]

    • The remaining current, primarily carried by Ca(V)2.2 channels, is measured in the presence of varying concentrations of this compound under both hyperpolarized and depolarized conditions.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used for its characterization.

Trox1_Mechanism_of_Action cluster_channel_states Ca(V)2.2 Channel States Closed Closed State (Hyperpolarized) Open Open State (Depolarized) Closed->Open Depolarization Inactivated Inactivated State (Depolarized) Open->Inactivated Inactivated->Closed Repolarization Trox1 This compound Trox1->Closed Low Affinity Binding Trox1->Open High Affinity Binding & Inhibition Trox1->Inactivated High Affinity Binding & Inhibition

Caption: State-dependent inhibition of Ca(V)2.2 channels by this compound.

Nociceptive_Signaling_Pathway cluster_periphery Peripheral Neuron cluster_synapse Synapse in Dorsal Horn Noxious_Stimulus Noxious Stimulus AP_Generation Action Potential Generation Noxious_Stimulus->AP_Generation Presynaptic_Terminal Presynaptic Terminal AP_Generation->Presynaptic_Terminal Propagation CaV2_2 Ca(V)2.2 Channels Presynaptic_Terminal->CaV2_2 AP Arrival Calcium_Influx Ca²⁺ Influx CaV2_2->Calcium_Influx Activation Vesicle_Fusion Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->Vesicle_Fusion Postsynaptic_Neuron Postsynaptic Neuron Vesicle_Fusion->Postsynaptic_Neuron Pain Perception Pain Perception Postsynaptic_Neuron->Pain Perception Signal to Brain Trox1 This compound Trox1->CaV2_2 Inhibits

Caption: Simplified nociceptive signaling pathway and the site of this compound action.

Electrophysiology_Workflow Start Start Cell_Prep Prepare HEK293 cells expressing Ca(V)2 channels or DRG neurons Start->Cell_Prep Patch_Clamp Establish whole-cell patch-clamp configuration Cell_Prep->Patch_Clamp Set_Voltage Set holding potential (e.g., -110mV for hyperpolarized, -70mV for depolarized) Patch_Clamp->Set_Voltage Apply_Stimulus Apply voltage steps or trains of pulses to elicit currents Set_Voltage->Apply_Stimulus Record_Baseline Record baseline Ca²⁺ currents Apply_Stimulus->Record_Baseline Apply_Trox1 Perfuse with varying concentrations of this compound Record_Baseline->Apply_Trox1 Record_Inhibition Record inhibited Ca²⁺ currents Apply_Trox1->Record_Inhibition Data_Analysis Analyze data and fit to Hill equation to determine IC50 Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for electrophysiological characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Trox-1 for In Vivo Pain Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a potent, orally active, state-dependent blocker of voltage-gated calcium channels (VGCCs) of the Cav2 family, with a notable affinity for the Cav2.2 (N-type) subtype.[1][2][3] These channels are critical components in nociceptive transmission pathways, playing a key role in neurotransmitter release at presynaptic terminals in the spinal cord's dorsal horn.[1][4][5] By preferentially inhibiting Cav2.2 channels under depolarized conditions, this compound offers a potential therapeutic advantage in managing chronic pain states where neurons are often hyperexcitable.[3][6]

These application notes provide detailed protocols for utilizing this compound in preclinical in vivo models of inflammatory and neuropathic pain. The methodologies outlined are based on established rodent models and provide a framework for evaluating the analgesic efficacy of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by blocking the influx of calcium ions (Ca2+) through Cav2.2 channels located on the presynaptic terminals of primary sensory neurons in the dorsal horn of the spinal cord.[1][4] Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal causes depolarization, leading to the opening of Cav2.2 channels. The subsequent influx of Ca2+ triggers the release of excitatory neurotransmitters such as glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP) into the synaptic cleft.[5] These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to the brain.

In chronic pain states, such as inflammation and neuropathy, neurons are often in a depolarized state, leading to an increased open probability of Cav2.2 channels and heightened neurotransmitter release. This compound, as a state-dependent blocker, has a higher affinity for these frequently firing, depolarized channels.[3][6] By blocking these channels, this compound reduces the presynaptic Ca2+ influx, thereby diminishing the release of pain-related neurotransmitters and dampening the transmission of nociceptive signals.[5] Downstream of Cav2.2 channel activity, signaling cascades such as the ERK1/2-MAP kinase pathway, which are associated with chronic inflammatory pain, are also modulated.[2]

Trox1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) AP Action Potential Depolarization Membrane Depolarization AP->Depolarization Cav2_2 Cav2.2 (N-type) Calcium Channel Depolarization->Cav2_2 Opens Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Vesicles Synaptic Vesicles (Glutamate, CGRP, Substance P) Ca_influx->Vesicles Triggers Fusion ERK_MAPK ERK1/2-MAPK Pathway Ca_influx->ERK_MAPK Activates Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Neurotransmitters Glutamate, CGRP, Substance P Neurotransmitter_Release->Neurotransmitters Trox1 This compound Trox1->Cav2_2 Blocks Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation

Caption: this compound Signaling Pathway in Nociception.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterChannelConditionIC50 (µM)Reference
Ca²⁺ Influx InhibitionRecombinant Cav2.2Depolarized0.27[3][6]
Recombinant Cav2.2Hyperpolarized>20[3][6]
ω-conotoxin GVIA-sensitive Ca²⁺ currentsNative Cav2.2 (rat DRG neurons)Depolarized0.4[3][6]
Native Cav2.2 (rat DRG neurons)Hyperpolarized2.6[3][6]
N-type calcium channel inhibitionNot specifiedNot specified0.11[7]

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

Pain ModelSpeciesRoute of AdministrationDoseEfficacyReference
CFA-induced HyperalgesiaRatOralDose-dependentReversal of hyperalgesia with duration >8 hours, maximal effects equivalent to NSAIDs.[6][7]
Spinal Nerve Ligation (SNL)RatSubcutaneous20 mg/kgReduced neuronal responses to mechanical stimulation.[8]
Spinal Nerve Ligation (SNL)RatSpinal0.1, 1, 10 µgDose-dependent inhibition of neuronal responses to punctate mechanical stimulation.[8]
Spinal Nerve Ligation (SNL)RatOralDose-dependentReversal of allodynia with duration >8 hours, comparable to pregabalin and duloxetine.[7]
Capsaicin-induced Secondary AllodyniaRatOralNot specifiedInhibition of allodynia similar to pregabalin and duloxetine.[7]

Experimental Protocols

The following are detailed protocols for two standard in vivo pain assays to evaluate the efficacy of this compound.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

This model induces a localized, persistent inflammation and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • 27-gauge needles and 1 mL syringes

  • Plantar test apparatus (Hargreaves apparatus)

  • Animal enclosures

Procedure:

  • Acclimation: House rats in a temperature and light-controlled environment with ad libitum access to food and water for at least 3-5 days prior to the experiment. Handle the animals daily to acclimate them to the experimental procedures.

  • Baseline Measurement: On the day of the experiment, place each rat in a plexiglass chamber on the glass surface of the plantar test apparatus and allow them to acclimate for 15-20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The heat intensity should be adjusted to produce a baseline latency of 10-15 seconds. A cut-off time of 20-25 seconds should be established to prevent tissue damage. Take at least three readings per paw, with a 5-minute interval between readings, and average the values.

  • Induction of Inflammation: Following baseline measurements, briefly restrain the rat and inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.

  • Post-CFA Measurement: Assess thermal hyperalgesia (a decrease in paw withdrawal latency) at 24 hours post-CFA injection.

  • This compound Administration: Administer this compound or vehicle orally via gavage at the desired doses.

  • Efficacy Testing: Measure the paw withdrawal latency at various time points after this compound administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the onset and duration of the analgesic effect.

  • Data Analysis: Calculate the percentage reversal of hyperalgesia using the following formula: % Reversal = [(Latencypost-drug - Latencypost-CFA) / (Latencybaseline - Latencypost-CFA)] x 100

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This model mimics chronic neuropathic pain conditions characterized by mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Silk suture (e.g., 5-0)

  • This compound

  • Vehicle for this compound

  • Von Frey filaments

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimation: Acclimate the rats as described in the CFA protocol. Also, acclimate them to the von Frey testing environment for several days before surgery.

  • Baseline Measurement: Place the rats in the testing enclosures on the elevated mesh floor and allow them to acclimate for 20-30 minutes. Determine the baseline 50% paw withdrawal threshold to mechanical stimulation using the up-down method with a series of calibrated von Frey filaments.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a dorsal midline incision to expose the L4-L6 vertebrae.

    • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[9][10]

    • Close the muscle and skin layers with sutures or wound clips.

    • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

  • Post-Operative Recovery and Pain Development: Allow the animals to recover for at least 7-14 days. Mechanical allodynia (a significant decrease in the paw withdrawal threshold) should develop in the ipsilateral hind paw.

  • This compound Administration: Administer this compound or vehicle (subcutaneously or orally) at the desired doses.

  • Efficacy Testing: Measure the paw withdrawal threshold at various time points after this compound administration (e.g., 1, 3, and 6 hours).

  • Data Analysis: The primary endpoint is the increase in the 50% paw withdrawal threshold after this compound treatment compared to the pre-drug, post-SNL baseline.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo pain assays using this compound.

InVivo_Pain_Assay_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (3-5 days) Baseline Baseline Behavioral Testing (e.g., Plantar Test, von Frey) Acclimation->Baseline Pain_Induction Pain Model Induction (e.g., CFA injection, SNL surgery) Baseline->Pain_Induction Pain_Development Pain Development Period (e.g., 24h for CFA, 7-14 days for SNL) Pain_Induction->Pain_Development Drug_Administration This compound / Vehicle Administration Pain_Development->Drug_Administration Post_Drug_Testing Post-Drug Behavioral Testing (Time-course measurements) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Interpretation (% Reversal, Withdrawal Threshold) Post_Drug_Testing->Data_Analysis

Caption: General Experimental Workflow for In Vivo Pain Assays.

Conclusion

This compound represents a class of state-dependent Cav2.2 channel blockers with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound and other novel analgesic compounds. Careful attention to experimental detail, including animal handling, baseline measurements, and surgical procedures, is crucial for obtaining reliable and reproducible data. Despite its promise, the development of this compound was halted due to motor and cardiovascular side effects, highlighting the importance of comprehensive safety and tolerability assessments in parallel with efficacy studies.[7]

References

Application Notes and Protocols for Trox-1 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trox-1, a state-dependent N-type voltage-gated calcium channel (CaV2.2) inhibitor, in patch-clamp electrophysiology experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate the study of this compound's effects on ion channel function.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits state-dependent and use-dependent blockade of CaV2 family channels, with a notable preference for CaV2.2.[1] This characteristic makes it a valuable tool for investigating the role of these channels in various physiological and pathological states, particularly in pain pathways where neuronal activity is heightened.[1] Unlike state-independent blockers, this compound's mechanism of action allows for the selective targeting of channels in depolarized or frequently firing cells, potentially offering a better therapeutic window.[2]

Mechanism of Action

This compound preferentially inhibits CaV2.2 channels that are in the open or inactivated states.[2] This is in contrast to a resting or closed state where the channel has a lower affinity for the compound. Consequently, the inhibitory effect of this compound is more pronounced in neurons with a depolarized resting membrane potential or those undergoing high-frequency firing, conditions that favor the open and inactivated states of voltage-gated calcium channels. This state-dependent inhibition is a key feature to consider when designing experimental protocols.

Signaling Pathway of this compound Action

The primary downstream effect of this compound is the inhibition of neurotransmitter release from presynaptic terminals. CaV2.2 channels are crucial for the influx of calcium ions (Ca²⁺) that triggers the fusion of synaptic vesicles with the presynaptic membrane, a process mediated by the SNARE complex. By blocking these channels, this compound reduces Ca²⁺ influx, thereby inhibiting the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.[3][4][5]

Trox1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Action_Potential Action Potential Depolarization CaV2_2 CaV2.2 Channel (Open/Inactivated State) Action_Potential->CaV2_2 Activates Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Mediates Trox1 This compound Trox1->CaV2_2 Inhibits Synaptotagmin Synaptotagmin Ca_Influx->Synaptotagmin Activates SNARE_Complex SNARE Complex (Syntaxin, SNAP-25, VAMP) Synaptotagmin->SNARE_Complex Triggers Vesicle_Fusion Synaptic Vesicle Fusion SNARE_Complex->Vesicle_Fusion Drives Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Figure 1: Signaling pathway of this compound action at the presynaptic terminal.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound on various CaV2 channel subtypes under different experimental conditions.

Table 1: State-Dependent Inhibition of CaV2.2 by this compound

Cell Type/PreparationConditionHolding Potential (mV)IC₅₀ (µM)Reference
Recombinant CaV2.2Depolarized (High K⁺)-0.27[2]
Recombinant CaV2.2Hyperpolarized (Low K⁺)->20[2]
Rat Dorsal Root Ganglion NeuronsDepolarized-500.4[1]
Rat Dorsal Root Ganglion NeuronsHyperpolarized-902.6[1]
Automated Electrophysiology--1104.2[2]
Automated Electrophysiology--900.90[2]
Automated Electrophysiology--700.36[2]

Table 2: Use-Dependent Inhibition of CaV2.2 by this compound

Pulse Number in TrainIC₅₀ (µM)Reference
1st Pulse27[2]
20th Pulse2.7[2]

Table 3: Inhibition of CaV2 Subfamily by this compound (Depolarized Conditions)

Channel SubtypeIC₅₀ (µM) (Manual Electrophysiology)IC₅₀ (µM) (Calcium Influx Assay)Reference
CaV2.10.291.8[2]
CaV2.20.190.69[2]
CaV2.30.281.1[2]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on two common preparations: primary dorsal root ganglion (DRG) neurons and HEK293 cells heterologously expressing CaV2.2 channels.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (DRG Neurons or HEK293-CaV2.2) Cell_Patching Establish Whole-Cell Configuration Cell_Culture->Cell_Patching Solution_Prep Prepare Internal & External Solutions Solution_Prep->Cell_Patching Pipette_Pulling Pull & Polish Patch Pipettes Pipette_Pulling->Cell_Patching Baseline Record Baseline CaV2.2 Currents Cell_Patching->Baseline Trox1_Application Apply this compound Baseline->Trox1_Application Data_Acquisition Record Currents in Presence of this compound Trox1_Application->Data_Acquisition Data_Analysis Analyze Current Inhibition, Kinetics, and I-V Relationship Data_Acquisition->Data_Analysis Dose_Response Construct Dose-Response Curve & Calculate IC₅₀ Data_Analysis->Dose_Response

Figure 2: General experimental workflow for patch-clamp analysis of this compound.
Protocol 1: Whole-Cell Patch-Clamp of this compound Effects on Native CaV2.2 Channels in Rat Dorsal Root Ganglion (DRG) Neurons

1. Materials and Reagents

  • Cell Culture:

    • DMEM/F12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Nerve Growth Factor (NGF)

    • Collagenase Type IA

    • Trypsin

    • Poly-D-lysine and laminin-coated coverslips

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 MgCl₂, 2 CaCl₂, pH 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

    • This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

2. DRG Neuron Isolation and Culture

  • Euthanize neonatal rats according to approved institutional protocols.

  • Dissect dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.

  • Digest the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) at 37°C.

  • Gently triturate the ganglia to dissociate the neurons.

  • Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips in DMEM/F12 supplemented with 10% FBS, penicillin-streptomycin, and 50 ng/mL NGF.

  • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours before recording.

3. Electrophysiological Recording

  • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes.

  • To isolate CaV2.2 currents, other voltage-gated calcium channels can be blocked pharmacologically (e.g., using nifedipine for L-type and SNX-482 for R-type channels).

4. Voltage-Clamp Protocol for State-Dependent Inhibition

  • Hyperpolarized (Resting State) Protocol:

    • Hold the cell at a hyperpolarized potential of -90 mV.

    • Apply a depolarizing step to +10 mV for 50 ms to elicit Ca²⁺ currents.

    • Repeat every 15 seconds to establish a stable baseline.

    • Perfuse with the desired concentration of this compound and record the inhibition of the peak current.

  • Depolarized (Open/Inactivated State) Protocol:

    • Hold the cell at a depolarized potential of -50 mV. This will inactivate a significant portion of low-voltage activated T-type channels and bias CaV2.2 channels towards open and inactivated states upon further depolarization.

    • Apply a depolarizing step to +10 mV for 50 ms.

    • Record baseline currents and then apply this compound to measure inhibition.

  • Use-Dependence Protocol:

    • Hold the cell at -90 mV.

    • Apply a train of depolarizing pulses (e.g., 20 pulses to +10 mV for 25 ms at a frequency of 2 Hz).

    • Compare the inhibition of the first and last pulse in the train in the presence of this compound.

5. Data Analysis

  • Measure the peak inward current amplitude before and after this compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Construct a dose-response curve and fit with the Hill equation to determine the IC₅₀.

Protocol 2: Whole-Cell Patch-Clamp of this compound on Recombinant CaV2.2 Channels in HEK293 Cells

1. Materials and Reagents

  • Cell Culture:

    • HEK293 cells stably or transiently expressing the human CaV2.2 (α1B), β, and α2δ subunits.

    • DMEM with 10% FBS, penicillin-streptomycin, and appropriate selection antibiotics.

  • Solutions:

    • External Solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 10 HEPES, 10 Glucose, 1 MgCl₂, 5 BaCl₂ (or CaCl₂), pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

    • This compound Stock Solution: As described in Protocol 1.

2. HEK293 Cell Culture and Transfection (for transient expression)

  • Culture HEK293 cells in DMEM with 10% FBS and penicillin-streptomycin.

  • For transient transfection, co-transfect plasmids encoding the CaV2.2 α1B, β, and α2δ subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

  • Plate cells on glass coverslips 24 hours post-transfection.

  • Record from transfected cells 48-72 hours post-transfection.

3. Electrophysiological Recording

  • Follow the same procedure as for DRG neurons (Protocol 1, Section 3) to establish a whole-cell recording from a transfected HEK293 cell.

4. Voltage-Clamp Protocols

  • The same state-dependent and use-dependent voltage-clamp protocols as described for DRG neurons (Protocol 1, Section 4) can be applied to HEK293 cells expressing CaV2.2 channels.

5. Data Analysis

  • Perform data analysis as described for DRG neurons (Protocol 1, Section 5).

Conclusion

This compound is a potent, state-dependent inhibitor of CaV2.2 channels, making it a valuable pharmacological tool for studying the role of these channels in neuronal excitability and neurotransmission. The provided application notes and protocols offer a comprehensive framework for researchers to design and execute patch-clamp electrophysiology experiments to characterize the effects of this compound on both native and recombinant CaV2.2 channels. Careful consideration of the state-dependent nature of this compound's inhibition is crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols for Trox-1 Administration in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trox-1, a state-dependent blocker of voltage-gated calcium (CaV2) channels, in preclinical rodent models of neuropathic and inflammatory pain. Detailed protocols for common experimental models and behavioral assays are included to facilitate the investigation of this compound's analgesic properties.

Introduction

This compound ( (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one) is a small molecule inhibitor of CaV2.1, CaV2.2, and CaV2.3 calcium channels.[1] It exhibits state-dependent inhibition, preferentially targeting channels in a depolarized state, which is characteristic of hyperexcitable neurons involved in chronic pain states.[2] Unlike the peptide inhibitor ziconotide, this compound has the significant advantage of being orally bioavailable.[3] In various rodent models, this compound has demonstrated efficacy in reversing nerve injury-induced allodynia and inflammatory hyperalgesia, with a therapeutic window that separates its analgesic effects from motor and cardiovascular side effects.[2]

Mechanism of Action: State-Dependent CaV2 Channel Blockade

Neuropathic pain is often characterized by the hyperexcitability of primary sensory neurons. Voltage-gated calcium channels, particularly the N-type (CaV2.2), play a crucial role in neurotransmitter release at synapses in the pain pathway.[2] this compound's mechanism of action relies on its ability to preferentially block these channels when they are in an open or inactivated state, which occurs more frequently in pathologically depolarized neurons. This state-dependent blockade is thought to contribute to its analgesic effects while minimizing impact on normal neuronal function.[2]

Trox1_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron CaV2 CaV2 Channel (Resting State) CaV2_open CaV2 Channel (Open/Inactivated State) CaV2->CaV2_open Transition Vesicle Synaptic Vesicle (Neurotransmitters) CaV2_open->Vesicle Triggers Ca²⁺ influx Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion Leads to NT Neurotransmitters Fusion->NT Releases Receptor Receptors NT->Receptor Binds to PainSignal Pain Signal Propagation Receptor->PainSignal Initiates Trox1 This compound Trox1->CaV2_open Blocks Depolarization Pathological Depolarization Depolarization->CaV2 Causes SNL_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Incision Dorsal Midline Incision Anesthesia->Incision Exposure Expose L4-L6 Spinal Nerves Incision->Exposure Ligation Ligate L5 & L6 Spinal Nerves Exposure->Ligation Closure Suture Muscle & Clip Skin Ligation->Closure Recovery Post-operative Recovery (≥ 3-7 days) Closure->Recovery BehavioralTesting Behavioral Testing Recovery->BehavioralTesting

References

a application of Trox-1 in calcium imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a potent, state-dependent blocker of voltage-gated calcium channels of the Ca(v)2 family. It exhibits inhibitory activity against Ca(v)2.1, Ca(v)2.2 (N-type), and Ca(v)2.3 calcium channels.[1][2] A key characteristic of this compound is its preferential inhibition of channels in a depolarized or open/inactivated state compared to a hyperpolarized or resting state.[3][4] This state-dependent mechanism offers a potential therapeutic advantage by selectively targeting hyperactive neurons, which are implicated in chronic pain pathways.[2][3] Calcium imaging assays are crucial tools for characterizing the activity of compounds like this compound, providing a functional readout of their effects on intracellular calcium concentration ([Ca²⁺]i) following channel activation. This document provides detailed protocols for utilizing this compound in calcium imaging studies, particularly using a fluorescence-based calcium influx assay.

Data Presentation

The inhibitory activity of this compound on Ca(v)2 channels has been quantified under various experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values, highlighting the state-dependent nature of the block.

Table 1: IC₅₀ Values of this compound Determined by Electrophysiology

Channel SubtypeExperimental ConditionHolding PotentialIC₅₀ (µM)Reference
Ca(v)2.2 (recombinant)Depolarized-70 mV0.36[4]
Ca(v)2.2 (recombinant)--90 mV0.90[4]
Ca(v)2.2 (recombinant)Hyperpolarized-110 mV4.2[4]
Ca(v)2.2 (native, rat DRG)Depolarized-0.4[3]
Ca(v)2.2 (native, rat DRG)Hyperpolarized-2.6[3]
Ca(v)2.1Depolarized-0.29[4]
Ca(v)2.3Depolarized-0.28[4]

Table 2: IC₅₀ Values of this compound Determined by Fluorescence-Based Calcium Influx Assay

Channel SubtypeExperimental ConditionIC₅₀ (µM)Reference
Ca(v)2.2Depolarized0.69[4]
Ca(v)2.2Hyperpolarized9.5[4]
Ca(v)2.1Depolarized1.8[4]
Ca(v)2.3Depolarized1.1[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedure for its characterization, the following diagrams are provided.

Trox1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Cav2 Ca(v)2 Channel Ca_influx Ca²⁺ Influx Cav2->Ca_influx in out Depolarization Depolarization (e.g., High K+) Depolarization->Cav2 Opens/Inactivates Trox1 This compound Trox1->Cav2 Blocks (State-dependent) Downstream Downstream Cellular Effects Ca_influx->Downstream

Figure 1: Signaling pathway of this compound action on Ca(v)2 channels.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., DRG neurons or Ca(v)2-expressing cell line) Dye_Loading 2. Calcium Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Baseline 3. Establish Baseline Fluorescence Dye_Loading->Baseline Trox1_Incubation 4. Incubate with this compound (or vehicle control) Baseline->Trox1_Incubation Depolarization 5. Induce Depolarization (e.g., High K+ solution) Trox1_Incubation->Depolarization Measurement 6. Measure Fluorescence Change Depolarization->Measurement Analysis 7. Calculate [Ca²⁺]i or Fluorescence Ratio Measurement->Analysis IC50 8. Determine IC₅₀ of this compound Analysis->IC50

Figure 2: Experimental workflow for a calcium imaging assay with this compound.

Experimental Protocols

The following protocols provide detailed methodologies for conducting calcium imaging experiments to assess the inhibitory effect of this compound.

Protocol 1: Fluorescence-Based Calcium Influx Assay Using a Plate Reader (e.g., FLIPR)

This protocol is designed for a high-throughput assessment of this compound's activity on a cell line stably expressing a specific Ca(v)2 channel subtype.

Materials:

  • HEK293 cells stably expressing the desired Ca(v)2 channel subtype (e.g., Ca(v)2.2)

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Low Potassium (K⁺) Buffer (Assay Buffer with 5 mM KCl)

  • High Potassium (K⁺) Buffer (Assay Buffer with 90 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed the Ca(v)2-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer that is appropriate for the plate reader.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Low K⁺ Buffer. Include a vehicle control (DMSO).

    • Using the plate reader's liquid handling system, add the this compound dilutions to the appropriate wells.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • Set the plate reader to record fluorescence kinetically.

    • Establish a stable baseline fluorescence reading for each well in the Low K⁺ Buffer.

    • Using the plate reader's liquid handling system, add High K⁺ Buffer to all wells to depolarize the cells and open the voltage-gated calcium channels.

    • Continue to record the fluorescence signal for several minutes to capture the peak calcium influx and subsequent plateau.

  • Data Analysis:

    • The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence (ΔF).

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a saturating concentration of a non-specific channel blocker or a no-calcium buffer) (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Calcium Imaging of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted for studying the effect of this compound on native Ca(v)2 channels in primary neurons.

Materials:

  • Primary DRG neuron culture

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • External solution (in mM): 145 NaCl, 5 KCl, 1.25 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.3

  • High Potassium (K⁺) stimulation solution (in mM): 60 NaCl, 90 KCl, 1.25 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.3

  • Inverted fluorescence microscope with a CCD camera and a system for ratiometric imaging (for Fura-2)

Procedure:

  • Cell Culture:

    • Isolate DRGs from rodents and culture the neurons on coated coverslips.

    • Allow the neurons to grow for 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in the external solution.

    • Incubate the coverslips with the loading solution at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells with the external solution and mount the coverslip onto a perfusion chamber on the microscope stage.

  • Baseline and this compound Application:

    • Continuously perfuse the neurons with the external solution.

    • Acquire baseline ratiometric images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Switch the perfusion to an external solution containing the desired concentration of this compound (or vehicle) and incubate for 5-10 minutes.

  • Stimulation and Recording:

    • While continuing to record, switch the perfusion to the High K⁺ stimulation solution (also containing this compound or vehicle) to induce depolarization.

    • Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in [Ca²⁺]i.

    • After the response, switch back to the standard external solution to allow the neurons to recover.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Calculate the change in the 340/380 nm ratio for each neuron.

    • Compare the peak response in the presence of this compound to the control response to determine the percentage of inhibition.

    • Repeat with different concentrations of this compound to generate a dose-response curve and calculate the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for studying the role of Ca(v)2 channels in neuronal function and pathophysiology. The protocols outlined in this document provide a framework for utilizing calcium imaging techniques to characterize the state-dependent inhibitory effects of this compound. By carefully controlling the membrane potential through manipulation of extracellular potassium, researchers can effectively dissect the differential activity of this compound on resting versus activated channels, providing crucial insights for drug development and basic science research.

References

Application Notes and Protocols for Trox-1 Solutions in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a small-molecule, state-dependent inhibitor of voltage-gated calcium channels of the Ca(V)2 family, which includes Ca(V)2.1 (P/Q-type), Ca(V)2.2 (N-type), and Ca(V)2.3 (R-type) channels.[1][2] These channels are critical components in nociceptive signaling pathways, making them attractive therapeutic targets for chronic pain. This compound exhibits greater inhibitory potency on these channels when they are in a depolarized (open or inactivated) state compared to a hyperpolarized (resting) state.[2][3][4] This state-dependent mechanism of action suggests that this compound may offer an improved therapeutic window over non-state-dependent blockers by preferentially targeting channels in actively firing neurons, such as those involved in pain transmission.[5]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in a fluorescence-based calcium influx assay to characterize the compound's inhibitory activity in a cell-based format.

Mechanism of Action: State-Dependent Inhibition of Ca(V)2 Channels

This compound's mechanism involves the preferential binding to and inhibition of Ca(V)2 channels in their depolarized states. In a resting neuron, the cell membrane is hyperpolarized, and the Ca(V)2 channels are predominantly in a closed state. Upon neuronal firing, the membrane depolarizes, causing the channels to open and subsequently inactivate. This compound has a higher affinity for these open and inactivated states, leading to a more potent blockade of calcium influx in active neurons.

Trox1_Mechanism cluster_membrane Cell Membrane CaV2_Channel Ca(V)2 Channel Ca_Influx Ca²⁺ Influx CaV2_Channel->Ca_Influx Allows Blocked_Ca_Influx Blocked Ca²⁺ Influx CaV2_Channel->Blocked_Ca_Influx Inhibited by this compound Depolarization Depolarization Depolarization->CaV2_Channel Opens/Inactivates Hyperpolarization Hyperpolarization Hyperpolarization->CaV2_Channel Closes (Resting) Trox1 This compound Trox1->CaV2_Channel Binds preferentially to open/inactivated state

Caption: Mechanism of this compound as a state-dependent Ca(V)2 channel blocker.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the membrane potential (state) of the Ca(V)2 channels.

Assay Type Ca(V) Subtype Condition IC50 (µM) Reference
Fluorescence Calcium InfluxCa(V)2.2Hyperpolarized9.5[1]
Fluorescence Calcium InfluxCa(V)2.2Depolarized0.69[1]
Fluorescence Calcium InfluxCa(V)2.1Depolarized1.8[1]
Fluorescence Calcium InfluxCa(V)2.3Depolarized1.1[1]
Manual ElectrophysiologyCa(V)2.2Depolarized0.19[1]
Manual ElectrophysiologyCa(V)2.1Depolarized0.29[1]
Manual ElectrophysiologyCa(V)2.3Depolarized0.28[1]
Automated ElectrophysiologyCa(V)2.2-110 mV4.2[1]
Automated ElectrophysiologyCa(V)2.2-90 mV0.90[1]
Automated ElectrophysiologyCa(V)2.2-70 mV0.36[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the amount of this compound powder. The molecular weight of this compound is 434.86 g/mol .

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cell Culture

This protocol is a general guideline for the culture of HEK-293 or CHO cells stably expressing a Ca(V)2 channel subtype and an inward-rectifying potassium channel (e.g., Kir2.3) to allow for the manipulation of the membrane potential.

Materials:

  • HEK-293 or CHO cells stably expressing the desired Ca(V)2 channel and Kir2.3

  • Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Selection antibiotics (e.g., G418, Puromycin), if applicable

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile culture flasks or plates

Procedure:

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Culture the cells in the appropriate medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the necessary selection antibiotics.

  • Passage the cells when they reach 80-90% confluency.

    • Aspirate the culture medium.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until the cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium.

    • Seed the cells into new culture vessels at the desired density.

Fluorescence-Based Calcium Influx Assay

This protocol describes a high-throughput assay to measure the inhibitory effect of this compound on Ca(V)2 channels using a fluorescent calcium indicator in a 96- or 384-well plate format. The assay utilizes different concentrations of extracellular potassium to modulate the cell membrane potential and assess the state-dependent inhibition of this compound.

Materials:

  • Cells prepared as described in Protocol 2

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Low Potassium Buffer (e.g., Assay Buffer with 5 mM KCl)

  • High Potassium Buffer (e.g., Assay Buffer with 90 mM KCl)

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow:

Calcium_Influx_Workflow Start Start Seed_Cells Seed cells in microplate (24h incubation) Start->Seed_Cells Prepare_Dye Prepare calcium indicator dye loading buffer Seed_Cells->Prepare_Dye Load_Dye Load cells with dye (1-2h incubation) Prepare_Dye->Load_Dye Prepare_Trox1 Prepare serial dilutions of this compound Load_Dye->Prepare_Trox1 Pre_Incubate Pre-incubate cells with this compound (e.g., 30 min) in low or high potassium buffer Prepare_Trox1->Pre_Incubate Measure_Baseline Measure baseline fluorescence Pre_Incubate->Measure_Baseline Add_Trigger Add high potassium trigger solution Measure_Baseline->Add_Trigger Measure_Response Measure fluorescence response Add_Trigger->Measure_Response Analyze_Data Analyze data and calculate IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorescence-based calcium influx assay.

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions, typically in Assay Buffer. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in the appropriate potassium buffer (low or high) to achieve the final desired concentrations for the dose-response curve. Remember to account for the dilution factor upon addition to the cell plate.

  • Assay Protocol (State-Dependent Inhibition):

    • After dye loading, wash the cells with Assay Buffer.

    • To assess inhibition under hyperpolarized conditions, add this compound dilutions prepared in Low Potassium Buffer to the cells.

    • To assess inhibition under depolarized conditions, add this compound dilutions prepared in a higher concentration potassium buffer (e.g., 30 mM KCl) to the cells.

    • Incubate the plates with this compound for a predetermined time (e.g., 30 minutes) at room temperature, protected from light.

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add the High Potassium Buffer (trigger solution) to all wells to depolarize the membrane and open the voltage-gated calcium channels.

    • Immediately measure the fluorescence signal over time to capture the calcium influx.

  • Data Analysis:

    • The increase in fluorescence intensity upon the addition of the high potassium trigger corresponds to the calcium influx.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (e.g., DMSO).

    • Generate a dose-response curve by plotting the percentage of inhibition against the this compound concentration.

    • Calculate the IC50 value from the dose-response curve using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).

Conclusion

These protocols provide a framework for preparing this compound solutions and evaluating their state-dependent inhibitory effects on Ca(V)2 channels in a cell-based assay format. The fluorescence-based calcium influx assay is a robust and high-throughput method well-suited for characterizing the potency and mechanism of action of compounds like this compound. Researchers should optimize cell seeding densities, dye loading conditions, and this compound incubation times for their specific cell lines and experimental setup to ensure reliable and reproducible results.

References

Application Note & Protocols: A Framework for Assessing the Efficacy of Trox-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trox-1 is a potent, orally available, and state-dependent blocker of voltage-gated calcium channels of the Cav2 family (Cav2.1, Cav2.2, and Cav2.3).[1][2] These channels, particularly the N-type calcium channel (Cav2.2), are critical components in nociceptive (pain) signaling pathways.[3] this compound exhibits greater inhibitory activity on channels in a depolarized (open/inactivated) state compared to a hyperpolarized (resting) state.[3][4] This state-dependency suggests a potentially wider therapeutic window, with targeted action on hyper-excitable neurons involved in chronic pain states, while minimizing effects on normally functioning neurons.

This document outlines a comprehensive experimental design to evaluate the preclinical efficacy of this compound as an analgesic agent, progressing from initial in vitro target validation to in vivo functional outcomes in established pain models.

This compound Mechanism of Action: Signaling Pathway

Voltage-gated calcium channels (Cav2) are located in the presynaptic terminals of nociceptive neurons. Upon arrival of an action potential, these channels open, leading to an influx of Ca2+. This influx triggers the release of neurotransmitters such as glutamate and Substance P into the synaptic cleft, which then transmit the pain signal to second-order neurons. This compound acts by blocking these channels, thereby inhibiting neurotransmitter release and dampening the transmission of pain signals.

Trox1_Pathway ActionPotential Action Potential (Pain Stimulus) Cav2 Cav2 Channel (Depolarized State) ActionPotential->Cav2 Opens Ca_Influx Ca²+ Influx Cav2->Ca_Influx Vesicles Neurotransmitter Vesicles (Glutamate, Sub P) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Binds To Signal Pain Signal Propagation Receptors->Signal Trox1 This compound Trox1->Cav2 Blocks

Caption: Role of Cav2 channels in nociception and the inhibitory action of this compound.

Experimental Workflow for Efficacy Evaluation

The assessment of this compound efficacy follows a logical progression from cellular assays that confirm its mechanism of action to whole-animal models that demonstrate its therapeutic potential and safety.

Efficacy_Workflow arrow arrow invitro_ephys Protocol 3.1 Electrophysiology (Patch-Clamp) invitro_ca Protocol 3.2 Calcium Influx Assay (FLIPR) invivo_inf Protocol 4.1 Inflammatory Pain Model (CFA) invitro_ephys->invivo_inf Confirm Potency & State-Dependency invivo_neu Protocol 4.2 Neuropathic Pain Model (CCI) invivo_motor Protocol 4.3 Motor Coordination (Rotarod) invivo_inf->invivo_motor Determine Therapeutic Window pkpd Protocol 5.1 Pharmacokinetics (LC-MS/MS) end Efficacy & Safety Profile Established invivo_motor->end

Caption: Sequential workflow for evaluating this compound from in vitro assays to in vivo studies.

In Vitro Efficacy Protocols

Objective

To quantify the state-dependent inhibitory activity of this compound on Cav2.2 channels.

Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the ion flow through Cav2.2 channels in single cells.

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human Cav2.2 channels or primary dorsal root ganglion (DRG) neurons harvested from rodents.

  • Preparation: Plate cells onto glass coverslips. Prior to recording, replace culture medium with an external recording solution containing Ba²⁺ (10 mM) as the charge carrier to enhance current and block K⁺ channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • To assess state-dependency, hold the membrane potential at two different potentials: a hyperpolarized potential (-100 mV) to favor the resting state and a depolarized potential (-70 mV) to favor the open/inactivated state.

    • Elicit currents by applying a voltage step (e.g., to +10 mV for 50 ms) every 15 seconds.

  • Drug Application: After establishing a stable baseline current, perfuse this compound at increasing concentrations (e.g., 0.01 µM to 30 µM).

  • Data Analysis: Measure the peak current amplitude at each concentration. Fit the concentration-response data to the Hill equation to determine the IC₅₀ value at each holding potential.

Protocol 3.2: Fluorescence-Based Calcium Influx Assay

This high-throughput method measures intracellular calcium changes in a population of cells.

  • Cell Culture: Plate cells expressing Cav2.2 channels in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Stimulation & Reading:

    • Use a fluorescence imaging plate reader (FLIPR).

    • To establish a hyperpolarized state, use a low K⁺ concentration buffer (e.g., 5 mM KCl).

    • To establish a depolarized state, use a high K⁺ concentration buffer (e.g., 30 mM KCl) to open the voltage-gated channels.

    • Measure the fluorescence intensity before and after the addition of the K⁺ stimulus.

  • Data Analysis: Calculate the percent inhibition of the calcium influx signal for each this compound concentration relative to vehicle controls. Determine the IC₅₀ values for both hyperpolarized and depolarized conditions.

Data Presentation: In Vitro Potency of this compound

Table 1: Hypothetical IC₅₀ Values for this compound Inhibition of Cav2.2 Channels

Assay Method Holding/Condition IC₅₀ (µM) State-Dependency Ratio (Hyperpolarized IC₅₀ / Depolarized IC₅₀)
Patch-Clamp Hyperpolarized (-100 mV) 2.60 23.6
Patch-Clamp Depolarized (-70 mV) 0.11
Calcium Influx Hyperpolarized (5 mM K⁺) 9.50 13.8
Calcium Influx Depolarized (30 mM K⁺) 0.69

Data is illustrative and based on published values for similar compounds.[4]

In Vivo Efficacy Protocols

Objective

To assess the analgesic efficacy and motor function effects of orally administered this compound in rodent models of pain.

Protocol 4.1: Inflammatory Pain Model (Complete Freund's Adjuvant)
  • Model Induction: Induce inflammation by injecting 50 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of Sprague-Dawley rats.

  • Acclimation & Baseline: Allow 24 hours for inflammation and hyperalgesia to develop. Measure baseline pain responses.

  • Drug Administration: Administer this compound orally (e.g., 3, 10, 30 mg/kg) or vehicle control.

  • Behavioral Testing:

    • Thermal Hyperalgesia (Hargreaves Test): At various time points post-dosing (e.g., 1, 2, 4 hours), apply a radiant heat source to the inflamed paw and measure the latency to paw withdrawal. An increase in latency indicates an analgesic effect.

    • Mechanical Allodynia (von Frey Test): Use calibrated von Frey filaments to apply increasing force to the plantar surface of the paw. Determine the paw withdrawal threshold (PWT). An increase in PWT indicates an anti-allodynic effect.

  • Data Analysis: Compare the paw withdrawal latencies and thresholds between this compound treated groups and the vehicle group using ANOVA.

Protocol 4.2: Neuropathic Pain Model (Chronic Constriction Injury)
  • Model Induction: Under anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury (CCI), which mimics neuropathic pain.

  • Acclimation & Baseline: Allow 7-14 days for neuropathic pain symptoms to develop and stabilize. Measure baseline mechanical allodynia.

  • Drug Administration: Administer this compound orally (e.g., 3, 10, 30 mg/kg) or vehicle control.

  • Behavioral Testing: Measure mechanical allodynia using the von Frey test at various time points post-dosing to determine the effect of this compound on the paw withdrawal threshold.

  • Data Analysis: Analyze data similarly to the inflammatory pain model.

Protocol 4.3: Motor Coordination (Rotarod Test)

This test assesses whether this compound causes motor impairment at therapeutic or supra-therapeutic doses.

  • Training: Train mice or rats on an accelerating rotarod for 2-3 days until they achieve a stable baseline performance.

  • Drug Administration: Administer this compound orally at doses used in efficacy studies and higher (e.g., 3, 10, 30, 100 mg/kg).

  • Testing: At peak plasma concentration time points (determined from PK studies), place the animal on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the latency to fall for treated groups against the vehicle control. A significant decrease indicates potential motor impairment.[3]

Data Presentation: In Vivo Efficacy and Motor Function

Table 2: Hypothetical Efficacy of this compound in the CFA Inflammatory Pain Model

Treatment Group (Oral) Paw Withdrawal Latency (s) (Thermal Hyperalgesia) Paw Withdrawal Threshold (g) (Mechanical Allodynia)
Vehicle Control 4.5 ± 0.5 3.8 ± 0.4
This compound (10 mg/kg) 8.2 ± 0.7* 9.5 ± 1.1*
This compound (30 mg/kg) 11.5 ± 0.9* 14.1 ± 1.5*
Positive Control (e.g., NSAID) 10.8 ± 0.8* 12.5 ± 1.3*

*Data is illustrative. p < 0.05 vs. Vehicle Control.

Table 3: Hypothetical Motor Coordination Assessment via Rotarod Test

Treatment Group (Oral) Latency to Fall (s)
Vehicle Control 185 ± 15
This compound (30 mg/kg) 175 ± 18
This compound (100 mg/kg) 120 ± 25*

*Data is illustrative. p < 0.05 vs. Vehicle Control, suggesting potential motor effects at high doses.

Pharmacokinetic (PK) Protocol

Objective

To determine the plasma concentration profile of this compound after oral administration to correlate exposure with efficacy and safety outcomes.

Protocol 5.1: Plasma Concentration Analysis
  • Dosing: Administer a single oral dose of this compound to a cohort of rats.

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture for terminal samples) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Use a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve).

Data Presentation: Pharmacokinetic Profile

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, Oral)

Parameter Value
Cₘₐₓ (ng/mL) 1500
Tₘₐₓ (hr) 1.5
AUC₀₋₂₄ (ng·hr/mL) 9800

Data is illustrative.

References

Application Notes and Protocols for Measuring Troxerutin (Trox-1) Plasma Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Troxerutin, also known as Trox-1, is a trihydroxyethylated flavonoid derivative of rutin, a type of natural compound found in various plants, including coffee and cereals. It is utilized in therapeutic applications for conditions such as chronic venous insufficiency and hemorrhoids due to its antithrombotic and oedema-protective activities.[1] Accurate measurement of Troxerutin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed analytical methods and protocols for the quantitative determination of Troxerutin in plasma samples. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and robust method for quantifying Troxerutin in plasma, providing high sensitivity and specificity, which is necessary due to the low concentrations often observed after therapeutic administration.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of two different LC-MS/MS methods for Troxerutin quantification in human plasma.

ParameterMethod 1Method 2
Internal Standard (IS) Tramadol[1]Rutin[2]
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate-isopropanol (95:5, v/v)[1]Protein Precipitation with perchloric acid[2]
Linearity Range 0.01 - 10 ng/mL[1]31.25 - 4000 pg/mL (0.03125 - 4 ng/mL)[2]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[1]31.25 pg/mL[2]
Intra-day Precision (%RSD) < 15%[1]< 12.28%[2]
Inter-day Precision (%RSD) < 15%[1]< 12.28%[2]
Accuracy (%RE) within ±15%[1]Not explicitly stated
Recovery Not explicitly statedNot explicitly stated
Run Time 3.3 min[1]Not explicitly stated

Experimental Protocols

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This protocol is based on a highly sensitive method for the determination of Troxerutin in human plasma.[1]

1. Materials and Reagents:

  • Troxerutin reference standard

  • Tramadol (Internal Standard)

  • Human plasma (blank)

  • Ethyl acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Tramadol).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of extraction solvent (ethyl acetate:isopropanol, 95:5 v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent

  • Mobile Phase A: 10 mM Ammonium acetate with 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.9 mL/min[1]

  • Gradient Elution:

    • 0-1.0 min: 30% B

    • 1.0-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 30% B

    • 2.6-3.3 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Troxerutin: m/z 743.2 → 435.3[1]

    • Tramadol (IS): m/z 264.1 → 58.0[1]

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Method 2: LC-MS/MS with Protein Precipitation

This protocol provides a simpler and rapid sample preparation method.[2]

1. Materials and Reagents:

  • Troxerutin reference standard

  • Rutin (Internal Standard)

  • Human plasma (blank)

  • Perchloric acid

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (deionized or Milli-Q)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard working solution (Rutin).

  • Add 100 µL of perchloric acid (6% v/v) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Inject a portion of the supernatant into the LC-MS/MS system.

3. Liquid Chromatography Conditions:

  • LC System: Agilent 1100 series or equivalent

  • Column: Phenomenex Synergi Fusion RP column (50 mm × 2.0 mm, 4 µm) or equivalent[2]

  • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% formic acid in the water component.[2]

  • Flow Rate: 0.2 mL/min

  • Elution: Isocratic[2]

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple-quadrupole tandem mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Specific m/z values not provided in the abstract, but would be determined during method development for Troxerutin and Rutin)

Visualizations

Experimental Workflow for Troxerutin Plasma Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction/Precipitation (LLE or Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution (for LLE) centrifuge->evap_recon LLE Path supernatant Collect Supernatant (for PP) centrifuge->supernatant PP Path lc_separation LC Separation evap_recon->lc_separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for Troxerutin analysis in plasma.

Logical Relationship of LC-MS/MS Method Development

G method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_params LC Parameter Optimization method_dev->lc_params ms_params MS/MS Parameter Optimization method_dev->ms_params validation Method Validation sample_prep->validation lc_params->validation ms_params->validation linearity Linearity & Range validation->linearity precision Precision & Accuracy validation->precision sensitivity Sensitivity (LOD/LOQ) validation->sensitivity stability Stability validation->stability

Caption: Key stages in LC-MS/MS method development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trox-1 Variability in Analgesic Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the N-type calcium channel (Ca(v)2.2) blocker, Trox-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule, state-dependent blocker of voltage-gated calcium channels of the Ca(v)2 family, with a notable inhibitory effect on Ca(v)2.2 (N-type) calcium channels.[1][2][3] Its mechanism of action involves preferential inhibition of these channels when they are in a depolarized (open or inactivated) state, which is more prevalent in neurons involved in nociceptive transmission.[1][2][3] This state-dependent blockade is thought to contribute to its therapeutic window for treating chronic pain.[1][2][3]

Q2: In which preclinical pain models has this compound shown efficacy?

A2: this compound has demonstrated analgesic effects in rodent models of inflammatory and neuropathic pain. Specifically, it has been shown to reverse hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammation and allodynia in the spinal nerve ligation (SNL) model of neuropathic pain.[1][4]

Q3: What are the known off-target effects or side effects of this compound?

A3: While this compound is a potent Ca(v)2 channel blocker, it is not entirely selective for the Ca(v)2.2 subtype and can inhibit other Ca(v)2 family channels.[1][2][3] At higher concentrations, this compound has been observed to cause mild impairment of motor function and cardiovascular effects in preclinical studies.[1][2][3] Its development was reportedly halted due to these motor and cardiovascular impairments.[1][4]

Q4: How does the analgesic effect of this compound depend on the pathophysiological state?

A4: The analgesic efficacy of this compound is dependent on the underlying pain pathology. It selectively attenuates mechanical hypersensitivity in neuropathic pain models (e.g., SNL rats) but does not appear to affect mechanically evoked neuronal responses in sham-operated or uninjured animals.[5][6] This suggests that this compound is more effective in conditions where neurons are hyperexcitable and Ca(v)2.2 channels are in a more depolarized state.

Troubleshooting Guide

Issue 1: High Variability in Analgesic Response to this compound
Potential Cause Troubleshooting Steps
Genetic Variation in CACNA1B The gene CACNA1B encodes the α1B subunit of the Ca(v)2.2 channel. Genetic variants in this gene have been associated with differences in pain sensitivity and response to analgesics. Consider using genetically homogeneous animal strains to reduce this variability. If working with outbred strains, be prepared for a wider range of responses and ensure adequate sample sizes.
Differential Ca(v)2.2 Expression The expression and trafficking of Ca(v)2.2 channels can vary significantly between different pain models (e.g., inflammatory vs. neuropathic).[7][8] Ensure the chosen animal model is appropriate for studying this compound's mechanism. It may be beneficial to quantify Ca(v)2.2 expression levels in the dorsal root ganglia (DRG) or spinal cord of your experimental animals to correlate with the analgesic response.
Alternative Splicing of Ca(v)2.2 Functional diversity of Ca(v)2.2 channels can arise from alternative splicing of the C-terminus.[6] This can lead to channels with different biophysical properties and sensitivities to blockers. Be aware that different splice variants may be prevalent in different neuronal populations or under different pathological conditions.
Inconsistent Drug Administration Ensure consistent and accurate administration of this compound. For oral administration, consider factors like food intake and gastric emptying, which can affect bioavailability. For systemic injections, ensure proper technique to avoid subcutaneous deposition when intravenous or intraperitoneal routes are intended.
Methodological Inconsistencies Minor variations in experimental procedures can lead to significant variability. Standardize all procedures, including animal handling, habituation to testing apparatus, and the application of noxious stimuli. Ensure all experimenters are trained on the same protocols.[9]
Issue 2: Lack of Efficacy or Lower-Than-Expected Analgesic Effect of this compound
Potential Cause Troubleshooting Steps
Inappropriate Pain Model The analgesic effect of this compound is state-dependent.[5][6] It may not be effective in models of acute nociception where neurons are not in a sustained depolarized state. Confirm that your pain model induces a state of neuronal hyperexcitability.
Suboptimal Dosing The analgesic effect of this compound is dose-dependent.[1] Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain.
Incorrect Assessment of Pain Behavior Ensure the behavioral tests used are appropriate for the pain modality being studied. For example, this compound has been shown to be more effective against mechanically evoked pain than thermal hyperalgesia in some neuropathic pain models.[5][6]
Drug Stability and Formulation Verify the stability and proper formulation of your this compound solution. Ensure it is stored correctly and prepared fresh if necessary.
Insufficient Acclimatization Stress from handling and the testing environment can induce analgesia and mask the effects of the test compound.[6] Ensure animals are adequately habituated to the testing environment and procedures before baseline measurements and drug administration.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Preparation Condition IC50 (µM)
Recombinant Ca(v)2.2 ChannelsDepolarized0.27[1][2][3]
Recombinant Ca(v)2.2 ChannelsHyperpolarized>20[1][2][3]
Rat DRG Neurons (Ca(v)2.2 currents)Depolarized0.4[1][2][3]
Rat DRG Neurons (Ca(v)2.2 currents)Hyperpolarized2.6[1][2][3]

Table 2: Preclinical Efficacy of this compound in Rodent Pain Models

Pain Model Species Effect Effective Dose Range
CFA-induced HyperalgesiaRatDose-dependent reversal of hyperalgesia10-100 mg/kg (oral)[1]
SNL-induced AllodyniaRatDose-dependent reversal of allodynia10-100 mg/kg (oral)[1]
Capsaicin-induced Secondary AllodyniaRatInhibition of allodynia30 mg/kg (oral)[1]
SNL-induced Mechanical HypersensitivityRatAttenuation of neuronal responses to mechanical stimulation20 mg/kg (subcutaneous)[5]

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
  • Animals: Use adult male Sprague-Dawley rats (200-250 g). House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Habituation: For at least 3 days prior to the experiment, habituate the rats to the behavioral testing environment and apparatus (e.g., von Frey and Hargreaves test chambers) for at least 30 minutes per day.

  • Baseline Measurements: On the day of the experiment, take baseline measurements of mechanical withdrawal threshold (using the von Frey test) and thermal withdrawal latency (using the Hargreaves test) for both hind paws.

  • CFA Injection: Briefly anesthetize the rats with isoflurane. Inject 100 µL of CFA (1 mg/mL) into the plantar surface of the left hind paw.

  • Post-CFA Measurements: At 24 hours post-CFA injection, re-measure mechanical and thermal withdrawal thresholds to confirm the development of hyperalgesia and allodynia.

  • This compound Administration: Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) or vehicle control.

  • Post-Treatment Measurements: Assess mechanical and thermal sensitivity at various time points after this compound administration (e.g., 1, 2, 4, and 8 hours) to determine the onset and duration of the analgesic effect.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
  • Apparatus: Use a set of calibrated von Frey filaments. The testing apparatus should consist of a wire mesh floor allowing access to the plantar surface of the hind paws.

  • Habituation: Place the animal in the testing chamber and allow it to acclimate for at least 15-20 minutes before testing.

  • Procedure:

    • Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Hold the filament in place for 3-5 seconds.

    • A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the stimulus.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and increase or decrease the force of the subsequent filament based on the animal's response.

  • Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Dixon (1980) or a commercially available software package.

Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test
  • Apparatus: Use a Hargreaves apparatus consisting of a glass floor and a movable radiant heat source.

  • Habituation: Place the animal in the testing chamber on the glass floor and allow it to acclimate for at least 15-20 minutes.

  • Procedure:

    • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.

    • Activate the heat source. A timer will start automatically.

    • The timer will stop when the animal withdraws its paw. Record the paw withdrawal latency.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[10]

  • Data Analysis: Take the average of three measurements for each paw, with at least 5 minutes between each measurement. A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.

Visualizations

CaV2_2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) ActionPotential Action Potential CaV2_2 Ca(v)2.2 Channel ActionPotential->CaV2_2 Opens Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx VesicleFusion Vesicle Fusion Ca_Influx->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease Receptor NMDA/AMPA Receptors NeurotransmitterRelease->Receptor Binds Trox1 This compound Trox1->CaV2_2 Blocks Depolarization Depolarization Receptor->Depolarization SignalPropagation Signal Propagation to Brain Depolarization->SignalPropagation

Caption: Ca(v)2.2 Signaling Pathway in Nociception.

Trox1_Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment AnimalModel Select Animal Model (e.g., Rat with CFA/SNL) Habituation Habituation to Testing Environment AnimalModel->Habituation Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Habituation->Baseline PainInduction Induce Pain (CFA Injection / SNL Surgery) Baseline->PainInduction Trox1Admin Administer this compound or Vehicle PainInduction->Trox1Admin PostTreatmentTesting Post-Treatment Behavioral Testing Trox1Admin->PostTreatmentTesting DataAnalysis Data Analysis and Comparison PostTreatmentTesting->DataAnalysis

Caption: General Experimental Workflow for this compound Analgesic Testing.

References

a overcoming Trox-1 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trox-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the use of this compound in cellular models, with a particular focus on its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data to support your research.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

1. What is the primary target of this compound and what are its known off-targets?

This compound is a state-dependent blocker of voltage-gated calcium channels of the Cav2 family. Its primary target is the Cav2.2 (N-type) calcium channel. However, it is not completely selective and is known to also inhibit Cav2.1 (P/Q-type) and Cav2.3 (R-type) channels, which are considered its primary off-targets.[1] This lack of complete selectivity can lead to off-target effects in cellular models.

2. Why do I observe unexpected changes in cell viability or morphology after this compound treatment?

Unexpected changes in cell health can be a manifestation of off-target effects. The blockade of Cav2.1 and Cav2.3 channels can interfere with fundamental cellular processes. For example, Cav2.1 channels are involved in neurotransmitter release and dendritic calcium signaling, while Cav2.3 channels play roles in synaptic plasticity and neuronal burst firing.[2][3] Disruption of these functions by this compound could lead to cellular stress, apoptosis, or altered morphology, depending on the cell type and its reliance on these channels.

3. How can I confirm that the observed effect is due to this compound's on-target (Cav2.2 blockade) versus off-target activity?

Differentiating on-target from off-target effects is crucial for data interpretation. Here are a few strategies:

  • Use of selective blockers: In combination with this compound, use highly selective blockers for Cav2.1 (e.g., ω-agatoxin IVA) and Cav2.3 (e.g., SNX-482) to isolate the effect of Cav2.2 blockade.

  • Genetic approaches: If available, use cell lines with specific knockouts of Cav2.1, Cav2.2, or Cav2.3. Comparing the response to this compound in these cell lines can definitively identify the channel responsible for the observed effect.

  • Concentration dependence: As this compound has different potencies for Cav2.1, Cav2.2, and Cav2.3, carefully titrating the concentration of this compound can help to parse out the effects. On-target effects on Cav2.2 should be observed at lower concentrations than off-target effects.

4. My calcium influx assay results are inconsistent. What could be the cause?

Inconsistent results in calcium influx assays (e.g., using a FLIPR instrument) can arise from several factors:

  • Cell health and density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly.

  • Dye loading: Inconsistent dye loading can lead to variable fluorescence signals. Optimize dye concentration and incubation time for your specific cell line.

  • Compound precipitation: this compound, like many small molecules, can precipitate at high concentrations. Ensure it is fully dissolved in your assay buffer.

  • State-dependency: this compound is a state-dependent blocker, meaning its potency is influenced by the membrane potential. Ensure your stimulation protocol (e.g., KCl concentration) is consistent and appropriate to induce the desired channel state.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Unexpected decrease in cell viability in an MTT assay. 1. Off-target effects on Cav2.1 or Cav2.3 are inducing apoptosis or cell cycle arrest.2. The concentration of this compound is too high, leading to generalized cytotoxicity.3. The vehicle (e.g., DMSO) is at a toxic concentration.1. Perform a concentration-response curve to determine the EC50 for the on-target effect and work at concentrations at or below this value.2. Use selective blockers for Cav2.1 and Cav2.3 to see if the effect is mitigated.3. Include a vehicle-only control to assess the toxicity of the solvent.
Inconsistent or low signal in a FLIPR calcium influx assay. 1. Suboptimal dye loading.2. Inconsistent cell plating.3. Weak or inconsistent cell stimulation.4. This compound precipitation.1. Optimize dye loading time and concentration. Ensure even dye distribution.2. Plate cells at a consistent density and ensure a uniform monolayer.3. Optimize the concentration of the stimulating agent (e.g., KCl) to achieve a robust and reproducible calcium influx.4. Prepare fresh dilutions of this compound and visually inspect for precipitation before use. Consider using a solubility-enhancing agent if necessary.
"Rundown" of calcium channel currents in patch-clamp recordings. 1. Washout of essential intracellular components (e.g., ATP, GTP) during whole-cell recording.2. Ca2+-dependent inactivation of the channels.1. Include ATP and GTP in your intracellular solution to support channel phosphorylation and function.[4][5]2. Use a perforated patch-clamp configuration to preserve the intracellular environment.3. Include a calcium chelator (e.g., BAPTA) in the intracellular solution to buffer changes in intracellular calcium.
Difficulty distinguishing between inhibition of Cav2.1, Cav2.2, and Cav2.3. 1. Overlapping potencies of this compound for the different channel subtypes.2. The cell model expresses multiple Cav2 channel subtypes.1. Perform experiments in cell lines that endogenously express only one of the channel subtypes, or in engineered cell lines expressing a single subtype.2. Use a sequential blockade strategy: first block Cav2.1 with a selective antagonist, then add this compound to assess its effect on the remaining channels. Repeat with a selective Cav2.3 blocker.

II. Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on different Cav2 channel subtypes under various experimental conditions. This data is essential for designing experiments and interpreting results.

Channel Subtype Experimental Method Condition IC50 (µM) Reference
Cav2.1 (P/Q-type) Manual ElectrophysiologyDepolarized0.29[1]
Calcium Influx (FLIPR)Depolarized1.8[1]
Cav2.2 (N-type) Manual ElectrophysiologyDepolarized0.19[1]
Calcium Influx (FLIPR)Depolarized0.69[1]
Cav2.3 (R-type) Manual ElectrophysiologyDepolarized0.28[1]
Calcium Influx (FLIPR)Depolarized1.1[1]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the highest this compound treatment). Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Calcium Influx Assay using FLIPR

This protocol provides a general guideline for measuring this compound's inhibitory effect on voltage-gated calcium channels using a Fluorescent Imaging Plate Reader (FLIPR).

Materials:

  • Cells expressing the Cav2 channel of interest (e.g., HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution

  • Stimulating agent (e.g., KCl solution)

  • 96- or 384-well black-walled, clear-bottom plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Plate cells at an optimized density in black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if used) in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first add the this compound solutions to the cell plate and incubate for a desired period (e.g., 10-15 minutes). c. Program a second addition of the stimulating agent (e.g., KCl to a final concentration that elicits a robust calcium influx). d. Measure the fluorescence intensity before and after the addition of the stimulating agent.

  • Data Analysis: The change in fluorescence upon stimulation is indicative of calcium influx. Calculate the percentage of inhibition by this compound relative to the vehicle control.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the basic steps for recording calcium channel currents to assess the effect of this compound.

Materials:

  • Cells expressing the Cav2 channel of interest

  • External solution (containing BaCl2 or CaCl2 as the charge carrier)

  • Internal solution (containing a Cs-based solution to block K+ channels, and ATP/GTP)

  • This compound solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place the cell-containing coverslip in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording: a. Hold the cell at a negative holding potential (e.g., -80 mV). b. Apply a series of depolarizing voltage steps to elicit calcium channel currents. c. Record baseline currents.

  • Compound Application: Perfuse the recording chamber with the this compound solution and repeat the voltage-step protocol to record currents in the presence of the inhibitor.

  • Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Trox1_On_Off_Target_Signaling Trox1 This compound Cav22 Cav2.2 (N-type) (On-Target) Trox1->Cav22 Inhibits Cav21 Cav2.1 (P/Q-type) (Off-Target) Trox1->Cav21 Inhibits Cav23 Cav2.3 (R-type) (Off-Target) Trox1->Cav23 Inhibits Ca_Influx_On Ca²⁺ Influx Cav22->Ca_Influx_On Ca_Influx_Off1 Ca²⁺ Influx Cav21->Ca_Influx_Off1 Ca_Influx_Off2 Ca²⁺ Influx Cav23->Ca_Influx_Off2 Neurotransmitter_Release Neurotransmitter Release Ca_Influx_On->Neurotransmitter_Release Gene_Expression Gene Expression Ca_Influx_On->Gene_Expression Ca_Influx_Off1->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity Ca_Influx_Off1->Synaptic_Plasticity Neuronal_Excitability Neuronal Excitability Ca_Influx_Off2->Neuronal_Excitability Burst_Firing Burst Firing Ca_Influx_Off2->Burst_Firing

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow_Trox1 cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Mechanistic Studies Cell_Culture Cell Culture (Expressing Cav2 channels) Trox1_Treatment This compound Treatment (Concentration Gradient) Cell_Culture->Trox1_Treatment FLIPR_Assay Calcium Influx Assay (FLIPR) Trox1_Treatment->FLIPR_Assay MTT_Assay Cell Viability Assay (MTT) Trox1_Treatment->MTT_Assay Selective_Blockers Use Selective Blockers (e.g., ω-agatoxin IVA, SNX-482) FLIPR_Assay->Selective_Blockers MTT_Assay->Selective_Blockers Repeat_Assays Repeat FLIPR and MTT Assays Selective_Blockers->Repeat_Assays KO_Cell_Lines Use Knockout Cell Lines (Cav2.1-/-, Cav2.3-/-) KO_Cell_Lines->Repeat_Assays Patch_Clamp Patch-Clamp Electrophysiology Repeat_Assays->Patch_Clamp Downstream_Analysis Downstream Signaling Analysis (e.g., Western Blot for pCREB) Patch_Clamp->Downstream_Analysis

Caption: Experimental workflow for characterizing this compound effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Controls Review Controls (Vehicle, Positive/Negative) Start->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK On_Target Hypothesis: On-Target Effect Controls_OK->On_Target Effect is dose-dependent and consistent with Cav2.2 biology Off_Target Hypothesis: Off-Target Effect Controls_OK->Off_Target Effect is unexpected for Cav2.2 blockade Validate_On_Target Validate with Cav2.2-specific tools (e.g., selective agonist/antagonist) On_Target->Validate_On_Target Validate_Off_Target Validate with off-target specific tools (e.g., Cav2.1/2.3 blockers, KO lines) Off_Target->Validate_Off_Target Conclusion Conclusion on Mechanism Validate_On_Target->Conclusion Validate_Off_Target->Conclusion

Caption: Logical workflow for troubleshooting unexpected results.

References

a improving Trox-1 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Trox-1, focusing on improving its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving and storing this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution of 10 mM in DMSO.[1] For long-term storage, the solid powder should be kept in a dry, dark environment at -20°C for up to one year.[2] DMSO stock solutions can be stored at -80°C for up to six months.[1]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific experimental system (e.g., cell line) to DMSO.

  • Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve the solubility of hydrophobic compounds.

  • Gentle Mixing: When preparing the working solution, add the DMSO stock to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warmed Buffer: Using a pre-warmed aqueous buffer (e.g., to 37°C) can sometimes improve solubility.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound have not been extensively published, compounds with an oxindole scaffold can be susceptible to hydrolysis and oxidation. The lactam ring in the oxindole structure could potentially undergo hydrolysis under strong acidic or basic conditions. It is crucial to perform stability studies under your specific experimental conditions (pH, temperature, light exposure) to understand the degradation profile of this compound.

Q4: How can I assess the stability of this compound in my specific aqueous buffer?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a compound in solution.[3] This involves monitoring the peak area of the parent compound (this compound) over time under specific storage conditions. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent this compound concentration due to precipitation or degradation.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Visually inspect for any precipitation before use. Perform a quick solubility test in your final buffer.
Loss of biological activity Degradation of this compound in the aqueous experimental medium.Minimize the time the this compound working solution is kept at room temperature or 37°C. Prepare the working solution immediately before the experiment. Evaluate the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment.
Inconsistent results between experiments Freeze-thaw cycles of the DMSO stock solution leading to degradation.Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Precipitation in the middle of a long-term experiment Poor solubility of this compound in the aqueous medium over time.Consider using a formulation with a solubilizing excipient like cyclodextrin or a co-solvent system if your experimental setup allows.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound powder (Molecular Weight: 434.85 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot into single-use vials and store at -80°C.

  • Preparation of a 10 µM this compound Working Solution in Aqueous Buffer:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 999 µL of your desired aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium).

    • Add 1 µL of the 10 mM this compound stock solution to the aqueous buffer.

    • Immediately vortex the solution gently for 10-15 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately in your experiment.

Protocol 2: General Procedure for Evaluating this compound Stability by HPLC
  • Preparation of Stability Samples:

    • Prepare a working solution of this compound in your aqueous buffer of interest at the desired concentration (e.g., 10 µM).

    • Divide the solution into several aliquots in appropriate vials.

    • Store the vials under the conditions you want to test (e.g., 4°C, room temperature, 37°C).

    • Protect samples from light if photostability is not the primary focus.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and inject it into the HPLC system.

    • Use a suitable C18 reverse-phase column.

    • Employ a mobile phase gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).

    • Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound (a common wavelength for similar compounds is around 254 nm).

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Quantitative Data

Table 1: Illustrative Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C

Time (hours)% this compound Remaining (pH 5.0 Acetate Buffer)% this compound Remaining (pH 7.4 Phosphate Buffer)% this compound Remaining (pH 9.0 Carbonate Buffer)
0100100100
298.595.285.1
496.890.772.3
893.282.155.6
2485.465.830.2

Note: This table presents hypothetical data for illustrative purposes to demonstrate how stability data might be presented. Actual stability will depend on the specific experimental conditions.

Visualizations

Trox1_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis Trox-1_Powder This compound Powder Stock_Solution 10 mM Stock Solution (Store at -80°C) Trox-1_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution (Use Immediately) Stock_Solution->Working_Solution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Working_Solution Experiment In Vitro / Cell-Based Assay Working_Solution->Experiment HPLC_Analysis HPLC Analysis Working_Solution->HPLC_Analysis Time Points Data_Interpretation Data Interpretation HPLC_Analysis->Data_Interpretation Trox1_Troubleshooting Start Problem with this compound Experiment Precipitation Precipitation Observed? Start->Precipitation Yes_Precip Yes Precipitation->Yes_Precip No_Precip No Precipitation->No_Precip Solution_Precip Lower Final DMSO% Add Surfactant Prepare Freshly Yes_Precip->Solution_Precip Loss_of_Activity Loss of Activity? No_Precip->Loss_of_Activity Yes_Activity Yes Loss_of_Activity->Yes_Activity No_Activity No Loss_of_Activity->No_Activity Solution_Activity Minimize Incubation Time Check Stock Solution Integrity Run Stability Assay Yes_Activity->Solution_Activity Check_Other Investigate Other Experimental Variables No_Activity->Check_Other Hypothetical_Degradation Trox1 This compound (Oxindole Core) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Trox1->Hydrolysis Oxidation Oxidation Trox1->Oxidation Hydrolyzed_Product Ring-Opened Product Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Metabolites Oxidation->Oxidized_Product

References

Technical Support Center: Refining Trox-1 Delivery for Consistent In Vivo Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable in vivo results with Trox-1, a potent blocker of Cav2 type calcium channels.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a drug that acts as a potent, state-dependent blocker of Cav2 type voltage-gated calcium channels.[2][3] It is not selective for a single subtype and has been shown to block Cav2.1, Cav2.2, and Cav2.3.[1] Its primary application in preclinical research is as a potential analgesic for chronic pain.[2][3]

Q2: What makes in vivo delivery of this compound challenging?

A2: Like many small molecule inhibitors, this compound is a hydrophobic compound. This can lead to challenges in achieving consistent in vivo results due to poor aqueous solubility, which can affect bioavailability and lead to variability in plasma concentrations. The choice of delivery vehicle is critical to overcome these challenges.

Q3: What are the reported adverse effects of this compound in preclinical studies?

A3: At plasma concentrations 20- to 40-fold higher than those required for analgesic activity, mild impairment of motor function (assessed by the Rotarod test) and cardiovascular functions have been observed.[2][3]

Troubleshooting In Vivo this compound Experiments

Inconsistent results in in vivo experiments with this compound can arise from several factors, primarily related to its formulation and administration. This guide provides a structured approach to troubleshooting common issues.

Logical Flow for Troubleshooting Inconsistent In Vivo Results

Troubleshooting_Flow Inconsistent_Results Inconsistent In Vivo Results Formulation_Issues Formulation/Vehicle Issues Inconsistent_Results->Formulation_Issues Check Formulation Administration_Variability Administration Variability Inconsistent_Results->Administration_Variability Review Technique Animal_Factors Animal-Related Factors Inconsistent_Results->Animal_Factors Assess Animal Health Assay_Variability Assay Variability Inconsistent_Results->Assay_Variability Evaluate Assay Data_Analysis Data Analysis Inconsistent_Results->Data_Analysis Re-evaluate Data Incomplete_Solubilization Incomplete_Solubilization Formulation_Issues->Incomplete_Solubilization Poor Solubility? Vehicle_Instability Vehicle_Instability Formulation_Issues->Vehicle_Instability Precipitation? Dosing_Inaccuracy Dosing_Inaccuracy Administration_Variability->Dosing_Inaccuracy Incorrect Volume? Gavage_Error Gavage_Error Administration_Variability->Gavage_Error Improper Technique? Stress Stress Animal_Factors->Stress High Stress Levels? Health_Status Health_Status Animal_Factors->Health_Status Underlying Illness? Endpoint_Measurement Endpoint_Measurement Assay_Variability->Endpoint_Measurement Inconsistent Measurement? Timing Timing Assay_Variability->Timing Variable Timing?

Caption: A logical diagram for troubleshooting inconsistent in vivo experimental results.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High variability in analgesic response between animals. Inconsistent drug formulation. Ensure this compound is fully solubilized in the vehicle. Use a consistent, validated protocol for formulation preparation. Prepare fresh formulations for each experiment to avoid degradation.
Improper oral gavage technique. Ensure all personnel are properly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., administration into the trachea).[4][5][6] Consider using flexible gavage tubes to reduce the risk of esophageal injury.[5] Anesthesia may be used to reduce stress and improve consistency.[6]
Variability in animal stress levels. Acclimatize animals to the experimental conditions and handling. Perform procedures at the same time of day to account for circadian rhythms.[4]
Lower than expected analgesic efficacy. Poor bioavailability due to precipitation. Visually inspect the formulation for any precipitation before administration. The vehicle composition is critical; ensure the ratio of Imwitor 742 to Tween 80 is appropriate to maintain solubility.
Incorrect dose calculation. Double-check all dose calculations based on the most recent animal body weights.
Timing of efficacy assessment. The analgesic effects of this compound have been observed to have a duration of action greater than 8 hours.[7] Ensure that the timing of your behavioral assays aligns with the expected peak plasma concentration and therapeutic window.
Unexpected adverse effects at therapeutic doses. Dose miscalculation leading to overdose. Verify all calculations and ensure the correct concentration of this compound in the formulation.
Vehicle-related toxicity. Run a vehicle-only control group to assess any potential adverse effects of the delivery vehicle itself.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
Channel SubtypeConditionIC50 (µM)Reference
Cav2.2Depolarized0.27[2][3]
Cav2.2Hyperpolarized>20[2][3]
Cav2.2 (rat DRG neurons)Depolarized0.4[2]
Cav2.2 (rat DRG neurons)Hyperpolarized2.6[2]
Table 2: Preclinical Analgesic Efficacy of this compound
Pain ModelSpeciesRoute of AdministrationKey FindingReference
CFA-induced hyperalgesiaRatOralDose-dependently reversed hyperalgesia with a duration of action >8 hours.[7]
Capsaicin-induced secondary allodyniaRatOralInhibited allodynia to a similar extent as pregabalin and duloxetine.[7]
Spared Nerve Ligation (SNL)-induced allodyniaRatOralDose-dependently reversed allodynia with a duration of action >8 hours.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol is based on formulations used in published preclinical studies.

Materials:

  • This compound powder

  • Imwitor 742

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

  • Homogenizer or sonicator

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware

Procedure:

  • Vehicle Preparation: Prepare a 1:1 (v/v) mixture of Imwitor 742 and Tween 80.

  • This compound Solubilization:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the Imwitor 742/Tween 80 mixture.

    • Vortex thoroughly until the powder is fully wetted.

    • Use a homogenizer or sonicator to ensure complete dissolution. The solution should be clear and free of visible particles.

  • Final Formulation:

    • For oral administration, this this compound solution can be further diluted with sterile water or saline to the final desired concentration.

    • The final formulation should be a stable emulsion. Vortex thoroughly before each administration.

Note: The stability of the final formulation should be assessed. It is recommended to prepare fresh formulations for each set of experiments to ensure consistency.

Protocol 2: In Vivo Analgesic Efficacy Testing - Hot Plate Test

This is a standard method for assessing central analgesic activity.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the animal to the hot plate.

Procedure:

  • Acclimatization: Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

    • Record the time (in seconds) until the animal shows a nociceptive response. This is the baseline latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate.

  • Drug Administration:

    • Administer this compound or the vehicle control orally via gavage.

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound exerts its analgesic effects by blocking Cav2 type calcium channels, which are crucial for neurotransmitter release in nociceptive pathways.

Trox1_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Cav2_Channels Cav2.1, Cav2.2, Cav2.3 Channels Action_Potential->Cav2_Channels Depolarization Ca_Influx Ca²⁺ Influx Cav2_Channels->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Pain_Signal Pain Signal Propagation Signal_Transduction->Pain_Signal Trox1 This compound Trox1->Cav2_Channels Blocks

Caption: The signaling pathway illustrating this compound's mechanism of action in nociception.

Experimental Workflow for In Vivo Analgesic Efficacy Study

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Testing Baseline Nociceptive Testing Animal_Acclimatization->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection Post_Treatment_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vivo analgesic efficacy study.

References

a addressing motor impairment side effects of Trox-1 in rodents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Trox-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in rodent models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential motor impairment side effects observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing motor deficits (e.g., wobbling, falling from the rotarod) in our rodents after this compound administration. Is this a known side effect?

A1: Yes, mild motor impairment is a known side effect of this compound, particularly at higher doses. Studies have shown that these effects are typically observed at plasma concentrations 20- to 40-fold higher than those required for its analgesic activities.[1] The development of this compound was reportedly halted due to these motor and cardiovascular impairments.[2]

Q2: At what doses of this compound should we expect to see motor impairment?

Q3: How does the motor impairment induced by this compound compare to other compounds?

A3: Comparative studies have shown that other common analgesics may induce motor impairment at lower doses than this compound. For instance, in a rotarod test, pregabalin and duloxetine were found to cause significant motor coordination impairment (greater than 20%) at lower doses compared to this compound.[2]

Q4: What is the underlying mechanism of this compound-induced motor impairment?

A4: this compound is a state-dependent blocker of voltage-gated calcium channels of the Cav2 family, including Cav2.1, Cav2.2, and Cav2.3.[1][3] These channels are critical for neurotransmitter release and neuronal excitability in various brain regions that control motor function, including the cerebellum, basal ganglia, and motor neurons. By blocking these channels, this compound can interfere with the precise signaling required for coordinated movement.

Q5: Are there any strategies to mitigate the motor side effects of this compound?

A5: One potential strategy is to carefully titrate the dose of this compound to find the optimal balance between analgesic efficacy and motor side effects. Additionally, co-administration of certain compounds could potentially alleviate motor deficits. For example, in models of Parkinson's disease, L-DOPA has been shown to reverse motor deficits. While not directly tested with this compound, this suggests that modulating dopaminergic pathways might be a possible avenue for mitigating motor side effects. Further research in this area is needed.

Data Presentation

Table 1: this compound Dose-Response and Side Effect Profile in Rodents

ParameterSpeciesDose/ConcentrationEffectReference
Analgesic Efficacy RatDose-dependentReversal of inflammatory and neuropathic pain[2]
Motor Impairment Threshold Rodent20- to 40-fold higher plasma concentration than analgesic doseMild motor impairment observed in Rotarod test[1]

Table 2: Comparative Motor Impairment of this compound and Other Analgesics in Rodents

CompoundMotor ImpairmentComparative DoseReference
This compound Significant impairment (>20%) at higher dosesHigher than pregabalin and duloxetine[2]
Pregabalin Significant impairment (>20%)Lower than this compound[2]
Duloxetine Significant impairment (>20%)Lower than this compound[2]

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in rodents treated with this compound.

Materials:

  • Rotarod apparatus

  • Rodents (rats or mice)

  • This compound solution and vehicle control

  • Timing device

Procedure:

  • Habituation: For 2-3 days prior to testing, habituate the animals to the rotarod apparatus. Place each animal on the stationary rod for 1-2 minutes. Then, start the rod at a very low speed (e.g., 4 RPM) for another 1-2 minutes.

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. The accelerating rotarod protocol is recommended, starting at a low speed (e.g., 4 RPM) and gradually increasing to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes). Record the time each animal remains on the rod. Perform 2-3 trials with a 15-20 minute inter-trial interval.

  • Drug Administration: Administer this compound or vehicle control to the animals according to your experimental design.

  • Post-treatment Testing: At the desired time point(s) after drug administration, repeat the rotarod test as described in step 2.

  • Data Analysis: Compare the latency to fall between the this compound treated and vehicle control groups. A significant decrease in latency to fall in the this compound group indicates motor impairment.

Protocol 2: Beam Walk Test for Fine Motor Skills

Objective: To evaluate fine motor coordination and balance in rodents following this compound administration.

Materials:

  • Elevated narrow beam with a platform at one end

  • Video recording equipment (optional but recommended)

  • Rodents (rats or mice)

  • This compound solution and vehicle control

Procedure:

  • Training: For 2-3 days prior to testing, train the animals to traverse the beam to the escape platform. Gently guide the animals if necessary.

  • Baseline Measurement: On the test day, record the time it takes for each animal to traverse the beam and the number of foot slips (errors). A foot slip is defined as any instance where a paw slips off the top surface of the beam.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Testing: At the specified time point(s) after administration, repeat the beam walk test.

  • Data Analysis: Compare the traversal time and the number of foot slips between the treated and control groups. An increase in traversal time and/or the number of foot slips suggests motor impairment.

Troubleshooting Guides

Issue 1: High variability in baseline rotarod performance.

  • Possible Cause: Inconsistent handling, stress, or insufficient habituation.

  • Troubleshooting Steps:

    • Ensure all animals are handled by the same experimenter using a consistent and gentle technique.

    • Increase the habituation period to the testing room and the rotarod apparatus.

    • Ensure the testing environment is free from loud noises and other stressors.

Issue 2: Animals are passively rotating on the rotarod instead of walking.

  • Possible Cause: The rod diameter may be too small, or the surface is too easy to grip.

  • Troubleshooting Steps:

    • Use a rod with a larger diameter.

    • Ensure the rod surface provides adequate grip but does not allow for passive holding.

Issue 3: Rodents refuse to traverse the beam in the beam walk test.

  • Possible Cause: Fear, lack of motivation, or the task is too challenging.

  • Troubleshooting Steps:

    • Ensure the escape platform is clearly visible and provides a sense of security (e.g., enclosed, home cage bedding).

    • Use a wider beam for initial training and gradually move to a narrower beam.

    • Gently nudge the animal at the base of the tail to encourage forward movement.

Mandatory Visualizations

Trox1_Signaling_Pathway cluster_Trox1 This compound Action cluster_Channels Voltage-Gated Calcium Channels cluster_BrainRegions Affected Brain Regions cluster_Functions Motor Functions Trox1 This compound Cav21 Cav2.1 (P/Q-type) Trox1->Cav21 Blocks Cav22 Cav2.2 (N-type) Trox1->Cav22 Blocks Cav23 Cav2.3 (R-type) Trox1->Cav23 Blocks Cerebellum Cerebellum Cav21->Cerebellum Modulates Synaptic Transmission MotorNeurons Motor Neurons Cav22->MotorNeurons Regulates Neurotransmitter Release BasalGanglia Basal Ganglia Cav23->BasalGanglia Influences Neuronal Excitability Coordination Coordination & Balance Cerebellum->Coordination Controls Movement Movement Initiation & Execution BasalGanglia->Movement Regulates MotorNeurons->Movement Executes MotorImpairment Motor Impairment Coordination->MotorImpairment Leads to Impairment Movement->MotorImpairment Leads to Impairment

Caption: Signaling pathway of this compound induced motor impairment.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Habituation Habituation to Apparatus (2-3 days) Baseline Baseline Motor Assessment Habituation->Baseline Admin Administer this compound or Vehicle Baseline->Admin PostTest Post-Treatment Motor Assessment Admin->PostTest DataAnalysis Data Analysis & Comparison PostTest->DataAnalysis

Caption: General experimental workflow for assessing motor side effects.

Troubleshooting_Logic cluster_issue Observed Issue cluster_check Troubleshooting Checks cluster_action Corrective Actions Issue Motor Impairment Observed Dose Is the dose within the therapeutic window? Issue->Dose Protocol Are experimental protocols consistent? Dose->Protocol Yes AdjustDose Adjust Dose Dose->AdjustDose No Confound Are there confounding factors (stress, etc.)? Protocol->Confound Yes RefineProtocol Refine Protocols (Habituation, Handling) Protocol->RefineProtocol No ControlEnv Control Environment Confound->ControlEnv Yes Proceed Proceed with Experiment Confound->Proceed No

References

a minimizing Trox-1 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Trox-1 precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For short-term storage (days to weeks), it is recommended to store this compound stock solutions at 4°C. For long-term storage (months to years), aliquots should be stored at -20°C or -80°C.[1] To prevent degradation from light, store solutions in amber vials or tubes wrapped in foil.

Q3: How can I tell if my this compound stock solution has precipitated?

A3: Precipitation can be identified by the presence of visible particulate matter, crystals, or a cloudy or hazy appearance in the solution after it has been brought to room temperature and vortexed.

Q4: Can I use a this compound solution that has precipitated?

A4: It is not recommended to use a solution with visible precipitate. The actual concentration of the soluble compound will be lower than intended, leading to inaccurate experimental results. The troubleshooting guide below provides steps to redissolve the compound.

Q5: What is the maximum stable concentration for a this compound stock solution in DMSO?

A5: While this compound is soluble in DMSO, the maximum long-term stable concentration can be influenced by factors such as the purity of the DMSO and storage conditions. It is advisable to prepare a stock solution at a concentration that is well within its solubility limit to avoid precipitation. For many applications, a 10 mM stock solution is a common starting point.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation in your stock solutions.

Issue: Precipitate is observed in the this compound stock solution.

Step 1: Initial Assessment

  • Question: Is the precipitate visible after the solution has been warmed to room temperature and thoroughly vortexed?

    • Yes: Proceed to Step 2.

    • No: The issue may have been temporary due to low temperature. Ensure the solution is fully equilibrated to room temperature before use.

Step 2: Attempt to Redissolve

  • Action: Warm the stock solution in a 37°C water bath for 10-15 minutes.

  • Action: Gently vortex or sonicate the solution for 5-10 minutes.

  • Question: Did the precipitate dissolve?

    • Yes: The solution can be used. To prevent future precipitation, consider the preventative measures in Step 4.

    • No: Proceed to Step 3.

Step 3: Identify the Potential Cause

  • Question: Was the stock solution subjected to multiple freeze-thaw cycles?

    • Yes: This is a likely cause of precipitation. Prepare fresh aliquots from a new stock to minimize freeze-thaw cycles.

    • No: Proceed to the next question.

  • Question: Was the DMSO used of high purity and anhydrous?

    • No/Unsure: DMSO is hygroscopic and can absorb water, which can reduce the solubility of hydrophobic compounds like this compound. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare a new stock solution.

    • Yes: Proceed to the next question.

  • Question: Is the concentration of the stock solution very high (e.g., >50 mM)?

    • Yes: The concentration may be too high for long-term stability. Consider preparing a new stock solution at a lower concentration (e.g., 10 mM).

Step 4: Preventative Measures for Future Stock Preparations

  • Use High-Quality Reagents: Always use anhydrous, high-purity DMSO from a reputable supplier.

  • Proper Dissolution Technique: Ensure the this compound is completely dissolved during preparation. Gentle warming and vortexing can aid dissolution.

  • Aliquot for Storage: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Optimal Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

  • Regular Quality Control: Periodically check your stock solutions for any signs of precipitation before use.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stable 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 434.85 g/mol )[2]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 2-5 minutes until the powder is completely dissolved.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there is no visible particulate matter. The solution should be clear.

  • Aliquoting: Dispense the stock solution into single-use, sterile, amber vials. This will minimize freeze-thaw cycles and light exposure.

  • Storage:

    • For short-term storage (up to one week), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.

Quantitative Data: this compound Stock Solution Preparation

The following table provides the required mass of this compound to prepare stock solutions of various concentrations in 1 mL of DMSO.

Desired Concentration (mM)Molecular Weight ( g/mol )Mass of this compound for 1 mL Stock (mg)
1434.850.435
5434.852.175
10434.854.35
25434.8510.87
50434.8521.74

Note: The molecular weight of this compound is 434.85 g/mol .[2] The actual mass may need to be adjusted based on the purity of the specific lot of this compound used.

Visualizations

Troubleshooting_Workflow start Precipitate observed in This compound stock solution warm_vortex Warm to RT and vortex thoroughly start->warm_vortex precipitate_gone Precipitate dissolves? warm_vortex->precipitate_gone use_solution Solution is ready for use. Consider preventative measures. precipitate_gone->use_solution Yes redissolve Attempt to redissolve: - Warm to 37°C - Vortex/Sonicate precipitate_gone->redissolve No redissolve_success Precipitate dissolves? redissolve->redissolve_success redissolve_success->use_solution Yes identify_cause Identify potential cause redissolve_success->identify_cause No freeze_thaw Multiple freeze-thaw cycles? identify_cause->freeze_thaw aliquot_new Prepare fresh aliquots from a new stock freeze_thaw->aliquot_new Yes dmso_quality High-purity, anhydrous DMSO used? freeze_thaw->dmso_quality No end_node Discard old stock and prepare a new one following best practices aliquot_new->end_node use_new_dmso Use fresh, high-purity anhydrous DMSO for new stock dmso_quality->use_new_dmso No high_concentration Concentration very high? dmso_quality->high_concentration Yes use_new_dmso->end_node lower_concentration Prepare new stock at a lower concentration high_concentration->lower_concentration Yes high_concentration->end_node No lower_concentration->end_node

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Enhancing the Therapeutic Window of Trox-1 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Trox-1. Our aim is to help you navigate common challenges in your preclinical studies and effectively enhance the therapeutic window of this potent Cav2 calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a state-dependent blocker of voltage-gated calcium channels of the Cav2 family (Cav2.1, Cav2.2, and Cav2.3).[1][2] It preferentially binds to and inhibits these channels when they are in the open or inactivated state, which are more prevalent in rapidly firing neurons, such as those involved in pain signaling.[3][4] This state-dependent inhibition is key to its mechanism of action and its potential for an improved therapeutic window compared to state-independent blockers.[5][6]

Q2: Why was the clinical development of this compound halted?

A2: Despite promising analgesic effects in preclinical models, the development of this compound was impeded by observed motor and cardiovascular impairments at therapeutic doses.[7] This created a narrow therapeutic window, limiting its potential for safe and effective use in a broader patient population.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory concentration (IC50) of this compound is highly dependent on the state of the Cav2 channels. Under depolarized conditions, which favor the open/inactivated state, the IC50 for Cav2.2 is approximately 0.11 µM.[5][8][9] However, under hyperpolarized conditions, where channels are predominantly in the closed state, the IC50 is significantly higher, often exceeding 20 µM.[3][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your preclinical experiments with this compound.

In Vitro Assays

Problem: High variability in my cell-based calcium influx assay results.

  • Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell passage number, confluency, and overall health can significantly impact assay results.[4][11][12]

    • Solution:

      • Use cells within a consistent and low passage number range.

      • Ensure a standardized cell seeding density across all wells.

      • Regularly test for mycoplasma contamination.[13]

      • Visually inspect cells for consistent morphology before each experiment.

  • Possible Cause 2: Inappropriate Assay Conditions. The state-dependent nature of this compound requires carefully controlled assay conditions to achieve consistent results.

    • Solution:

      • Optimize the concentration of the depolarizing agent (e.g., potassium chloride) to consistently induce the open/inactivated state of the Cav2 channels.

      • Ensure precise timing of compound addition and signal detection.

      • Use appropriate positive and negative controls to normalize your data.

  • Possible Cause 3: Reagent and Plate Issues.

    • Solution:

      • Use high-quality reagents and ensure proper storage.

      • For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and crosstalk.[13]

      • Verify the compatibility of your plate reader settings with the assay chemistry.

In Vivo Studies

Problem: Unexpected motor impairment observed at doses expected to be therapeutic.

  • Possible Cause 1: Off-target effects or excessive Cav2 blockade in motor circuits. While state-dependent, high concentrations of this compound can still impact Cav2 channels in non-nociceptive pathways, including those controlling motor coordination.

    • Solution:

      • Conduct a dose-response study using a sensitive motor coordination assay like the Rotarod test to determine the precise threshold for motor impairment.

      • Consider co-administration of a compound that may mitigate the motor side effects without compromising analgesic efficacy.

      • Explore alternative routes of administration (e.g., intrathecal) to limit systemic exposure and central nervous system side effects.

Problem: Significant cardiovascular side effects (e.g., changes in blood pressure, heart rate) are observed.

  • Possible Cause: Blockade of Cav2 channels in the cardiovascular system. Cav2 channels play a role in cardiovascular function, and their inhibition can lead to hemodynamic changes.

    • Solution:

      • Implement continuous cardiovascular monitoring in conscious, freely moving animals using telemetry to accurately assess the hemodynamic profile of this compound.[10][14]

      • Evaluate the effects of different infusion rates or formulations (e.g., slow-release) to minimize peak plasma concentrations and associated cardiovascular effects.

      • Investigate potential drug-drug interactions if this compound is being tested in combination with other agents.

Problem: High variability in analgesic efficacy between subjects.

  • Possible Cause 1: Inconsistent drug exposure. Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable plasma and tissue concentrations of this compound.

    • Solution:

      • Conduct pharmacokinetic (PK) studies to correlate plasma concentrations with analgesic efficacy and adverse effects.

      • Ensure consistent and accurate dosing for all animals.

      • Consider the use of a formulation that improves bioavailability and reduces inter-individual variability.

  • Possible Cause 2: Subject-specific differences in pain pathology. The underlying severity of the pain model can vary between animals, influencing the perceived efficacy of this compound.

    • Solution:

      • Ensure a standardized and reproducible pain model induction.

      • Use appropriate baseline measurements to stratify animals before treatment.

      • Increase the sample size to improve the statistical power of your study.

Data Presentation

Table 1: In Vitro Potency of this compound on Cav2 Channels

Channel SubtypeConditionIC50 (µM)Assay TypeReference
Cav2.2Depolarized0.11Voltage-clamp electrophysiology[5]
Cav2.2Hyperpolarized> 20Calcium influx[3]
Cav2.1Depolarized0.29Manual electrophysiology[5]
Cav2.3Depolarized0.28Manual electrophysiology[5]

Table 2: Preclinical Analgesic Efficacy of this compound

Pain ModelSpeciesEfficacy ComparisonReference
Inflammatory (CFA-induced hyperalgesia)RatEquivalent to NSAIDs (naproxen, diclofenac)[3]
Neuropathic (Spinal Nerve Ligation)RatEquivalent to pregabalin, duloxetine[7]

Experimental Protocols

Rotarod Test for Motor Coordination

This protocol is adapted from standard methods to assess motor coordination and balance in rodents.[1][5][15]

Objective: To evaluate the effect of this compound on motor coordination.

Materials:

  • Rotarod apparatus

  • Rodent subjects (mice or rats)

  • This compound solution and vehicle control

  • Timer

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

  • Training (Day 1):

    • Place each animal on the stationary rod for 60 seconds.

    • Set the rod to a slow, constant speed (e.g., 4 rpm) and train the animals to walk on the rotating rod for 2-5 minutes. Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing (Day 2):

    • Administer this compound or vehicle control at the desired dose and route.

    • At the expected time of peak drug effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and making one full passive rotation.

    • Perform 3 trials with a 15-minute inter-trial interval.

  • Data Analysis: Compare the latency to fall between the this compound treated and vehicle control groups. A significant decrease in latency indicates motor impairment.

In Vivo Cardiovascular Monitoring via Telemetry

This protocol provides a general framework for assessing the cardiovascular effects of this compound in conscious, freely moving rats.[8][10][14]

Objective: To continuously monitor blood pressure and heart rate following this compound administration.

Materials:

  • Implantable telemetry devices

  • Surgical tools for implantation

  • Data acquisition system

  • Rat subjects

  • This compound solution and vehicle control

Procedure:

  • Telemetry Device Implantation:

    • Surgically implant the telemetry device according to the manufacturer's instructions. This typically involves placing a pressure-sensing catheter in the abdominal aorta or carotid artery.

    • Allow the animals to recover from surgery for at least one week.

  • Baseline Recording:

    • Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, heart rate) for at least 24 hours before drug administration.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous infusion).

  • Data Acquisition:

    • Continuously record cardiovascular parameters for a predetermined period (e.g., 24 hours) post-dosing.

  • Data Analysis:

    • Analyze the changes in cardiovascular parameters from baseline for both the this compound and vehicle-treated groups. Pay close attention to the time course of any observed effects and correlate them with pharmacokinetic data if available.

Visualizations

Trox1_Signaling_Pathway cluster_neuron Presynaptic Neuron Action_Potential Action Potential (Increased Firing) Cav2 Cav2 Channels (Open/Inactivated State) Action_Potential->Cav2 Depolarization Ca_Influx Ca²⁺ Influx Cav2->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Trox1 This compound Trox1->Cav2 Inhibits

Caption: Mechanism of action of this compound on Cav2 calcium channels.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Therapeutic Window Analysis Calcium_Assay Calcium Influx Assay Analgesia Analgesic Efficacy Models Calcium_Assay->Analgesia Electrophysiology Patch-Clamp Electrophysiology Electrophysiology->Analgesia PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Analgesia->PK_PD Motor Motor Coordination (Rotarod) Motor->PK_PD Cardio Cardiovascular Safety (Telemetry) Cardio->PK_PD Efficacy_vs_Toxicity Efficacy vs. Toxicity Profiling PK_PD->Efficacy_vs_Toxicity Go_NoGo Go/No-Go Decision Efficacy_vs_Toxicity->Go_NoGo

Caption: Preclinical workflow for evaluating this compound's therapeutic window.

Troubleshooting_Logic Start Unexpected Adverse Effect (e.g., Motor Impairment) Dose_Response Conduct Dose-Response Study Start->Dose_Response PK_Analysis Analyze Pharmacokinetics Dose_Response->PK_Analysis Target_Engagement Confirm Target Engagement PK_Analysis->Target_Engagement Off_Target Investigate Off-Target Effects Target_Engagement->Off_Target If target engagement is confirmed Optimize_Dosing Optimize Dosing Regimen/ Formulation Target_Engagement->Optimize_Dosing If target engagement is not confirmed Off_Target->Optimize_Dosing

Caption: Logical workflow for troubleshooting adverse effects of this compound.

References

Validation & Comparative

A Comparative Analysis of Trox-1 and Ziconotide for the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Trox-1 and ziconotide in the context of neuropathic pain. The following sections detail their mechanisms of action, present available efficacy data from preclinical and clinical studies, and outline the experimental protocols used in these evaluations.

At a Glance: this compound vs. Ziconotide

FeatureThis compoundZiconotide
Target Voltage-gated calcium (Cav2) channels (Cav2.1, Cav2.2, and Cav2.3)[1]N-type voltage-gated calcium (Cav2.2) channels[2][3]
Mechanism of Action State-dependent blocker of Cav2 channels[4]Selective and potent block of N-type calcium channels[2]
Administration Orally active[1]Intrathecal infusion[2]
Development Status Development halted due to motor and cardiovascular impairments[4][5]FDA-approved for severe chronic pain[3]
Efficacy Data Preclinical (rodent models of neuropathic pain)[5]Clinical (human trials in neuropathic pain)[6]

Mechanism of Action

Both this compound and ziconotide target voltage-gated calcium channels, which are crucial for neurotransmission in pain pathways.[1][2] However, their selectivity and mode of interaction with these channels differ significantly.

Ziconotide is a highly selective and potent blocker of N-type (Cav2.2) voltage-gated calcium channels.[2] These channels are densely located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[7] By blocking these channels, ziconotide inhibits the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening the transmission of pain signals to the brain.[2][7]

This compound acts as a state-dependent blocker of Cav2 type calcium channels, showing activity against Cav2.1, Cav2.2, and Cav2.3 subtypes.[1] Its "state-dependent" nature means it preferentially binds to and blocks channels that are in an open or inactivated state, which are more prevalent in hyperactive neurons characteristic of neuropathic pain states.[4] This property was investigated as a potential way to achieve a better therapeutic window compared to the state-independent block of ziconotide.[8]

Signaling Pathway Diagrams

ziconotide_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives CaV2_2_Open N-type (Cav2.2) Ca²⁺ Channel Opens Action_Potential->CaV2_2_Open Ca_Influx Ca²⁺ Influx CaV2_2_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Release of Glutamate, Substance P, CGRP Vesicle_Fusion->Neurotransmitter_Release Receptor_Binding Neurotransmitter Binds to Receptors Neurotransmitter_Release->Receptor_Binding Ziconotide Ziconotide Ziconotide->CaV2_2_Open Blocks Pain_Signal Pain Signal Propagation Receptor_Binding->Pain_Signal

Caption: Ziconotide blocks N-type calcium channels on presynaptic neurons.

trox1_pathway cluster_presynaptic Presynaptic Neuron (Hyperactive) cluster_postsynaptic Postsynaptic Neuron Action_Potential Repetitive Firing CaV2_Open Caᵥ2 Channels (Open/Inactivated State) Action_Potential->CaV2_Open Ca_Influx Ca²⁺ Influx CaV2_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal Trox1 This compound Trox1->CaV2_Open Blocks

Caption: this compound blocks Caᵥ2 channels in a state-dependent manner.

Efficacy in Neuropathic Pain

Direct comparison of the efficacy of this compound and ziconotide is challenging due to the different stages of their development and the nature of the available data. This compound data is derived from preclinical animal models, while ziconotide has undergone extensive clinical trials in humans.

Quantitative Efficacy Data
DrugStudy TypeModelEfficacy MeasureResult
This compound PreclinicalRat Spinal Nerve Ligation (SNL) Model of Neuropathic PainReversal of Mechanical AllodyniaDose-dependently reversed allodynia with a duration of action greater than 8 hours. Efficacy was comparable to pregabalin and duloxetine.[5]
PreclinicalIn vitro electrophysiologyIC50 for Cav2.2 channel inhibition0.11 µM (depolarized state)[8][9]
Ziconotide Clinical TrialHuman Neuropathic Pain (Double-Blind, Placebo-Controlled)Mean Percent Improvement in Pain Score (VASPI)Ranged from 15.7% to 31.6% with ziconotide monotherapy.[6] One trial reported a 31.2% reduction in VASPI score from baseline compared to 6.0% for placebo.[7]

Experimental Protocols

This compound: Preclinical Assessment in a Neuropathic Pain Model

A commonly used preclinical model to assess the efficacy of analgesics for neuropathic pain is the Spinal Nerve Ligation (SNL) model in rats.

Objective: To evaluate the ability of this compound to reverse mechanical allodynia, a hallmark of neuropathic pain.

Methodology:

  • Induction of Neuropathy: Adult male Sprague-Dawley rats undergo surgery under anesthesia to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated.[10]

  • Behavioral Testing (Mechanical Allodynia): At least 14 days post-surgery, the development of mechanical allodynia is confirmed.[11] This is assessed using von Frey filaments, which are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is determined. A lower threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates allodynia.

  • Drug Administration: this compound is administered systemically (e.g., orally or intraperitoneally) at various doses.

  • Post-Dosing Assessment: Behavioral testing is repeated at specific time points after drug administration to determine the effect of this compound on the paw withdrawal threshold. The percentage reversal of allodynia is calculated.

Ziconotide: Clinical Trial Protocol for Neuropathic Pain

The efficacy of ziconotide in patients with severe chronic neuropathic pain has been established through randomized, double-blind, placebo-controlled clinical trials.

Objective: To assess the safety and efficacy of intrathecal ziconotide in reducing pain intensity in patients with refractory neuropathic pain.

Methodology:

  • Patient Population: Adults with severe chronic neuropathic pain who are refractory to other analgesic therapies.

  • Study Design: A multi-phase trial consisting of:

    • Screening Phase: Patients are evaluated against inclusion and exclusion criteria. Any existing intrathecal medications are tapered and discontinued.[12]

    • Titration Phase: Patients are randomized to receive either ziconotide or placebo via an intrathecal pump. The dose is gradually increased (titrated) to an effective level that minimizes side effects.[12] A low starting dose (e.g., 1.2 to 2.4 µ g/day ) and slow titration are often employed to improve tolerability.[13]

    • Maintenance Phase: Once an optimal dose is reached, patients continue on this stable dose for a defined period.[12]

  • Outcome Measures: The primary efficacy endpoint is typically the change in pain intensity from baseline, measured using a Visual Analogue Scale of Pain Intensity (VASPI).[12]

  • Safety Monitoring: Patients are closely monitored for adverse events, which can include dizziness, nausea, confusion, and nystagmus.[12]

Experimental Workflow Diagram

experimental_workflow cluster_trox1 This compound Preclinical Workflow cluster_ziconotide Ziconotide Clinical Trial Workflow T1_Model Induce Neuropathic Pain (e.g., SNL Model in Rats) T1_Baseline Baseline Behavioral Testing (e.g., von Frey for Allodynia) T1_Model->T1_Baseline T1_Admin Administer this compound (Oral or Systemic) T1_Baseline->T1_Admin T1_Post Post-Dose Behavioral Testing T1_Admin->T1_Post T1_Analysis Data Analysis: % Reversal of Allodynia T1_Post->T1_Analysis Z1_Screening Patient Screening and Baseline Pain Assessment (VASPI) Z1_Random Randomization (Ziconotide vs. Placebo) Z1_Screening->Z1_Random Z1_Titration Intrathecal Drug Titration Z1_Random->Z1_Titration Z1_Maintenance Maintenance Phase Z1_Titration->Z1_Maintenance Z1_Endpoint Endpoint Pain Assessment (VASPI) and Safety Monitoring Z1_Maintenance->Z1_Endpoint

References

A Validation of Trox-1 as a Selective CaV2.2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trox-1's performance as a selective inhibitor of the N-type voltage-gated calcium channel, CaV2.2, a key target in nociceptive pathways.[1] The data presented is compiled from preclinical studies and is intended to offer a clear perspective on its mechanism of action and comparative efficacy against other CaV2.2 inhibitors. While this compound showed promise in preclinical models, its development was ultimately halted due to off-target cardiovascular and motor impairments.[2]

Mechanism of Action: State- and Use-Dependent Inhibition

This compound is a small-molecule inhibitor that exhibits both state- and use-dependent inhibition of CaV2.2 channels.[3] This means its inhibitory potency is significantly enhanced when the channel is in a depolarized (open or inactivated) state, a characteristic that was explored for its potential to selectively target hyperactive neurons, such as those involved in chronic pain states.[3] This contrasts with the state-independent mechanism of the peptide inhibitor ziconotide (Prialt), which blocks the channel pore regardless of its conformational state.

Quantitative Performance Data

The inhibitory activity of this compound on CaV2.2 and other CaV2 subfamily members has been quantified using electrophysiology and fluorescence-based calcium influx assays. The following tables summarize the key findings.

Table 1: this compound Inhibition of CaV2.2 Channels (IC50 Values)
Assay TypeConditionHolding PotentialIC50 (µM)Reference(s)
ElectrophysiologyDepolarized-70 mV0.36[4]
ElectrophysiologyIntermediate-90 mV0.90[4]
ElectrophysiologyHyperpolarized-110 mV4.2[4]
ElectrophysiologyUse-Dependent (1st Pulse)-27[4]
ElectrophysiologyUse-Dependent (Last Pulse)-2.7[4]
Fluorescence InfluxDepolarizedHigh K+0.69[4]
Fluorescence InfluxHyperpolarizedLow K+9.5[4]
Electrophysiology (Rat DRG)Depolarized-0.4
Electrophysiology (Rat DRG)Hyperpolarized-2.6
Table 2: Comparative IC50 Values of CaV2.2 Inhibitors
CompoundTypeMechanism of ActionCaV2.2 IC50 (µM)Key CharacteristicsReference(s)
This compound Small MoleculeState- and Use-Dependent0.11 - 27Orally available, non-selective within CaV2 family[2][4]
Ziconotide Peptide (ω-conotoxin MVIIA)State-Independent~0.001 - 0.01Intrathecal administration, highly selective for CaV2.2[5][6][7]
Z160 Small MoleculeState-DependentN/AFormerly NMED-160, development halted in Phase II trials[2][8]
CNV2197944 Small MoleculeUse-DependentN/ADesigned for high-frequency firing inhibition[9]
RD2 Small Molecule (d-peptide)Competitive with ZiconotideN/A (nM competitor)Orally available, reversible inhibition[10][11]
CBD3063 Small MoleculeIndirect (via CRMP2)N/ADisrupts CaV2.2-CRMP2 interaction, reducing channel trafficking[12]

N/A: Specific IC50 values were not consistently available in the reviewed literature.

Experimental Protocols

The validation of this compound's activity relied on two primary experimental methodologies: patch-clamp electrophysiology and fluorescence-based calcium influx assays.

Electrophysiology Assays
  • Cell Lines: Whole-cell patch-clamp recordings were performed on Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel subunits (α1B, α2δ, and β3). Additionally, native CaV2.2 currents were recorded from rat dorsal root ganglion (DRG) neurons.

  • Voltage Protocols: To assess state-dependent inhibition, the holding potential of the cell membrane was varied. For instance, holding potentials of -110 mV, -90 mV, and -70 mV were used to represent hyperpolarized, intermediate, and depolarized states, respectively.[4] To evaluate use-dependence, trains of depolarizing pulses were applied, and the inhibition was measured at the first and last pulse of the train.[4] To isolate CaV2.2 currents from other voltage-gated calcium channels in native neurons, a cocktail of blockers for CaV1, CaV2.1, and CaV2.3 channels (e.g., isradipine, ω-agatoxin IVA, and SNX-482) was used.[3]

Fluorescence-Based Calcium Influx Assays
  • Principle: These assays provide a higher-throughput method to assess ion channel function. Cells expressing the target channel are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-4).[13][14][15][16][17]

  • Procedure: The cell membrane potential is controlled by altering the extracellular potassium chloride (KCl) concentration. A low KCl concentration maintains a hyperpolarized state, while a high KCl concentration causes depolarization, leading to the opening of voltage-gated calcium channels and a subsequent increase in intracellular calcium, which is detected as a change in fluorescence. The inhibitory effect of a compound is measured by its ability to reduce this fluorescence signal.

Visualizations

CaV2.2 Signaling in Nociception

CaV2_2_Signaling_Pathway cluster_periphery Peripheral Nerve Terminal cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization CaV2_2_peripheral CaV2.2 Channel Depolarization->CaV2_2_peripheral Opens Ca_Influx_peripheral Ca2+ Influx CaV2_2_peripheral->Ca_Influx_peripheral Action_Potential Action Potential Propagation Neurotransmitter_Release_peripheral Release of Pro-inflammatory Mediators Ca_Influx_peripheral->Neurotransmitter_Release_peripheral Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal CaV2_2_central CaV2.2 Channel Presynaptic_Terminal->CaV2_2_central Depolarizes Ca_Influx_central Ca2+ Influx CaV2_2_central->Ca_Influx_central Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx_central->Vesicle_Fusion Neurotransmitter_Release_central Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release_central Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release_central->Postsynaptic_Neuron Activates Pain_Signal Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal

Caption: Role of CaV2.2 in the nociceptive signaling pathway.

Experimental Workflow for this compound Validation

Trox1_Validation_Workflow cluster_electrophysiology Electrophysiology cluster_fluorescence Fluorescence Calcium Influx Assay Ephys_Cells HEK293 cells expressing CaV2.2 or Rat DRG Neurons Patch_Clamp Whole-Cell Patch Clamp Ephys_Cells->Patch_Clamp Voltage_Protocols Apply Voltage Protocols (Varying Holding Potentials, Pulse Trains) Patch_Clamp->Voltage_Protocols Measure_Current Measure Ca2+ Current Voltage_Protocols->Measure_Current Ephys_Analysis Calculate IC50 for State- and Use-Dependence Measure_Current->Ephys_Analysis Fluor_Cells HEK293 cells expressing CaV2.2 Load_Dye Load with Calcium-Sensitive Dye Fluor_Cells->Load_Dye Add_Trox1 Incubate with this compound Load_Dye->Add_Trox1 Depolarize Depolarize with High [K+] Add_Trox1->Depolarize Measure_Fluorescence Measure Fluorescence Change Depolarize->Measure_Fluorescence Fluor_Analysis Calculate IC50 under Hyperpolarized and Depolarized Conditions Measure_Fluorescence->Fluor_Analysis

Caption: Workflow for validating this compound's inhibition of CaV2.2.

State-Dependent Inhibition Mechanism of this compound

State_Dependent_Inhibition Resting Resting (Closed) State Hyperpolarized Membrane (-110 mV) Open_Inactivated Open/Inactivated State Depolarized Membrane (-70 mV) Resting->Open_Inactivated Depolarization Trox1_Low_Affinity This compound Low Affinity Binding Resting->Trox1_Low_Affinity interacts with Open_Inactivated->Resting Repolarization Trox1_High_Affinity This compound High Affinity Binding Open_Inactivated->Trox1_High_Affinity interacts with Low_Inhibition Weak Inhibition (High IC50) Trox1_Low_Affinity->Low_Inhibition Strong_Inhibition Strong Inhibition (Low IC50) Trox1_High_Affinity->Strong_Inhibition

Caption: this compound's preferential binding to depolarized CaV2.2 channels.

References

A Preclinical Head-to-Head: Trox-1 Shows Equivalent Efficacy to Pregabalin in a Model of Allodynia with a Potentially Wider Therapeutic Window

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropathic pain therapeutics, a compelling preclinical comparison reveals that Trox-1, a state-dependent calcium channel blocker, demonstrates anti-allodynic effects equivalent to the established therapy, pregabalin. Notably, animal studies suggest this compound may possess a superior safety profile, causing less motor impairment at therapeutically relevant doses. This guide provides a detailed comparison of their mechanisms of action, preclinical efficacy data, and the experimental protocols used in these pivotal studies, offering valuable insights for researchers and drug development professionals in the field of analgesia.

Mechanism of Action: A Tale of Two Calcium Channel Modulators

This compound and pregabalin both exert their analgesic effects by modulating the activity of voltage-gated calcium channels (VGCCs), which are crucial for neurotransmitter release in pain pathways. However, their mechanisms of engagement with these channels are fundamentally distinct.

This compound is a potent, state-dependent blocker of Cav2 type calcium channels, including the Cav2.1, Cav2.2, and Cav2.3 subtypes.[1] Its "state-dependent" nature is a key characteristic; it preferentially binds to and inhibits calcium channels when they are in a depolarized or "active" state, which is more prevalent in the hyperexcitable neurons characteristic of neuropathic pain states. This targeted action is hypothesized to contribute to a wider therapeutic window, minimizing effects on normally functioning neurons.

Pregabalin , in contrast, does not directly block the calcium channel pore. Instead, it binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[2] This interaction is thought to disrupt the trafficking of these channel subunits to the presynaptic membrane, ultimately reducing the number of functional calcium channels and thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.

Diagram of this compound Signaling Pathway

Trox1_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Trox1 This compound CaV2 Cav2 Channel (Depolarized State) Trox1->CaV2 Blocks Release Neurotransmitter Release CaV2->Release Triggers Vesicle Synaptic Vesicle (Glutamate) Receptor Glutamate Receptor Release->Receptor Activates PainSignal Pain Signal Propagation Receptor->PainSignal

Caption: Mechanism of this compound action on a presynaptic neuron.

Diagram of Pregabalin Signaling Pathway

Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin a2d α2δ Subunit Pregabalin->a2d Binds to CaV Cav Channel Trafficking a2d->CaV Inhibits Trafficking Release Neurotransmitter Release CaV->Release Reduces Receptor Glutamate Receptor Release->Receptor Activates PainSignal Pain Signal Propagation Receptor->PainSignal

Caption: Mechanism of Pregabalin action on a presynaptic neuron.

Preclinical Efficacy in a Model of Allodynia

A key study by Abbadie and colleagues (2010) directly compared the efficacy of this compound and pregabalin in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).[3][4] This model is a well-established preclinical paradigm that mimics the mechanical allodynia—pain evoked by a normally non-painful stimulus—experienced by patients with neuropathic pain.

The study found that oral administration of this compound reversed nerve injury-induced allodynia to the same extent as pregabalin.[3][4] This indicates that, at the doses tested, both compounds were equally effective at reducing this key symptom of neuropathic pain.

CompoundDose Range (mg/kg, p.o.)Animal ModelKey Finding in Allodynia Treatment
This compound 3 - 30Rat SNLDose-dependently reversed mechanical allodynia.
Pregabalin 10 - 100Rat SNLDose-dependently reversed mechanical allodynia, comparable to this compound.

Table 1: Comparative Efficacy of this compound and Pregabalin in the Rat Spinal Nerve Ligation (SNL) Model.

A notable finding from the comparative study was the difference in the side-effect profiles of the two compounds. Pregabalin was shown to induce significant impairment in motor coordination, as measured by the rotarod test, at doses lower than those at which this compound produced similar effects.[5] This suggests that this compound may have a wider therapeutic window, offering a potential advantage in clinical settings where side effects can limit dose escalation and therapeutic benefit.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and pregabalin.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a surgical procedure designed to induce a state of chronic neuropathic pain.

  • Animal Subjects: Male Sprague-Dawley rats are typically used.

  • Anesthesia: The animals are anesthetized, often with isoflurane.

  • Surgical Procedure:

    • A dorsal midline incision is made at the L4-S2 level to expose the paraspinal muscles.

    • The L6 transverse process is carefully removed to expose the L4 and L5 spinal nerves.

    • The L5 spinal nerve is then isolated and tightly ligated with a silk suture.

  • Post-operative Care: Animals are monitored for recovery and allowed a post-operative period for the development of neuropathic pain symptoms, typically around 7-14 days.

Diagram of the Spinal Nerve Ligation (SNL) Experimental Workflow

SNL_Workflow cluster_procedure Spinal Nerve Ligation Procedure cluster_postop Post-Operative Phase Anesthesia Anesthetize Rat Incision Dorsal Midline Incision Anesthesia->Incision Exposure Expose L5 Spinal Nerve Incision->Exposure Ligation Ligate L5 Spinal Nerve Exposure->Ligation Closure Suture Incision Ligation->Closure Recovery Recovery from Anesthesia Closure->Recovery Development Development of Allodynia (7-14 days) Recovery->Development Testing Behavioral Testing Development->Testing

Caption: Workflow of the spinal nerve ligation (SNL) experiment.

Assessment of Mechanical Allodynia: The Von Frey Test

The von Frey test is a standard behavioral assay used to quantify mechanical sensitivity in rodents.

  • Apparatus: Rats are placed in individual chambers on an elevated wire mesh floor, allowing access to the plantar surface of their hind paws.

  • Habituation: Animals are habituated to the testing environment before the experiment begins.

  • Stimulation: A series of calibrated von Frey filaments, which exert a specific amount of force when bent, are applied to the mid-plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.

  • Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament. The pattern of responses is then used to calculate the mechanical withdrawal threshold in grams.

Diagram of the Von Frey Test Experimental Workflow

VonFrey_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Habituation Habituate Rat in Chamber Apply Apply Filament to Paw Habituation->Apply Filaments Select Calibrated von Frey Filaments Filaments->Apply Observe Observe for Paw Withdrawal Apply->Observe Record Record Response Observe->Record NextFilament Select Next Filament (Up-Down Method) Record->NextFilament Calculate Calculate 50% Paw Withdrawal Threshold Record->Calculate NextFilament->Apply

Caption: Workflow of the von Frey test for mechanical allodynia.

Conclusion

The preclinical evidence to date positions this compound as a promising candidate for the treatment of neuropathic pain, with an efficacy in a model of allodynia that is comparable to the widely used therapeutic, pregabalin. The potential for a wider therapeutic window, suggested by a reduced impact on motor coordination at effective doses, warrants further investigation and could translate into a significant clinical advantage. The distinct mechanisms of action between this compound's direct, state-dependent channel blockade and pregabalin's modulation of channel trafficking offer different approaches to mitigating the neuronal hyperexcitability that underlies neuropathic pain. These findings underscore the importance of continued research into novel calcium channel modulators for the development of more effective and better-tolerated analgesics.

References

A Comparative Analysis of Trox-1 and Duloxetine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the analgesic efficacy and mechanism of action of Trox-1 and duloxetine in established rodent models of inflammatory and neuropathic pain.

This document synthesizes preclinical data to offer a side-by-side analysis of this compound, a state-dependent calcium channel blocker, and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The following sections detail their comparative efficacy, safety profiles in terms of motor coordination, underlying mechanisms of action, and the experimental protocols used to generate the presented data.

Comparative Efficacy in Pain Models

Quantitative data from preclinical studies are summarized below to highlight the analgesic properties of this compound and duloxetine in two standard pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

In the rat SNL model, a common paradigm for neuropathic pain, both this compound and duloxetine have demonstrated efficacy in reversing mechanical allodynia, a key symptom of this condition. Studies show that the anti-allodynic effects of this compound are comparable to those of duloxetine.[1]

CompoundDose Range (mg/kg, p.o.)Efficacy (% Reversal of Allodynia)Reference
This compound 3 - 30Dose-dependent reversal[1]
Duloxetine 10 - 30Dose-dependent reversal[2]

Note: The percentage of reversal of allodynia is a measure of the drug's ability to restore the pain threshold to pre-injury levels.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
CompoundDose Range (mg/kg, p.o.)Efficacy (% Reversal of Hyperalgesia)Reference
This compound 3 - 30Up to ~80% reversal[5]
Duloxetine 10 - 60Dose-dependent reversal[6]

Motor Coordination Assessment: Rotarod Test

A critical aspect of analgesic drug development is the assessment of potential motor impairment. The Rotarod test is a standard behavioral assay used to evaluate motor coordination, balance, and motor learning in rodents.

In comparative studies, duloxetine was found to induce significant motor impairment at lower doses than this compound.[1] This suggests a potentially wider therapeutic window for this compound with respect to motor side effects.

CompoundDose (mg/kg, p.o.) at which >20% Motor Impairment is ObservedReference
This compound > 30[1]
Duloxetine ~ 30[1]

Mechanism of Action

The analgesic effects of this compound and duloxetine are mediated by distinct molecular mechanisms.

This compound: State-Dependent Blockade of Cav2 Calcium Channels

This compound is a state-dependent blocker of voltage-gated calcium channels of the Cav2 family (Cav2.1, Cav2.2, and Cav2.3).[4] These channels, particularly the N-type (Cav2.2), are crucial for neurotransmitter release at the presynaptic terminals of nociceptive neurons. By preferentially blocking these channels in their open/inactivated state, which is more prevalent in hyper-excited neurons characteristic of chronic pain states, this compound can selectively dampen pain signaling.

Trox1_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron CaV2 Cav2 Channels (N, P/Q, R-type) Vesicles Synaptic Vesicles (Neurotransmitters) CaV2->Vesicles Ca2+ influx triggers neurotransmitter release Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitter Release Trox1 This compound Trox1->CaV2 Blocks channel (State-dependent) PainSignal_Pre PainSignal_Post Pain Signal Propagation Receptors->PainSignal_Post Duloxetine_Mechanism cluster_descending Descending Neuron Terminal cluster_synaptic_cleft cluster_postsynaptic Spinal Dorsal Horn Neuron SERT Serotonin Transporter (SERT) Vesicles_5HT 5-HT Vesicles SERT->Vesicles_5HT Reuptake NET Norepinephrine Transporter (NET) Vesicles_NE NE Vesicles NET->Vesicles_NE Reuptake 5HT Increased 5-HT Vesicles_5HT->5HT Release NE Increased NE Vesicles_NE->NE Release Duloxetine Duloxetine Duloxetine->SERT Inhibits Reuptake Duloxetine->NET Inhibits Reuptake Receptors_5HT 5-HT Receptors 5HT->Receptors_5HT Receptors_NE NE Receptors NE->Receptors_NE PainSignal_Inhibition Inhibition of Pain Signal Receptors_5HT->PainSignal_Inhibition Receptors_NE->PainSignal_Inhibition SNL_Workflow cluster_procedure Surgical Procedure cluster_testing Behavioral Testing (Post-Surgery) cluster_drug_admin Drug Administration and Assessment A1 Anesthetize Rat A2 Expose L4-L6 Spinal Nerves A1->A2 A3 Tightly ligate L5 and L6 nerves A2->A3 A4 Suture incision A3->A4 B1 Acclimatize rat to testing environment A4->B1 Recovery Period B2 Apply von Frey filaments to ipsilateral hind paw B1->B2 B3 Record paw withdrawal threshold B2->B3 C1 Administer this compound, Duloxetine, or Vehicle B3->C1 Establish Baseline Hypersensitivity C2 Measure paw withdrawal threshold at various time points C1->C2 C3 Calculate % reversal of allodynia C2->C3

References

A Comparative Guide to Trox-1 and its State-Dependent Inhibition of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trox-1, a state-dependent inhibitor of voltage-gated calcium channels (VGCCs), with alternative compounds. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these therapeutic agents.

Mechanism of Action: State-Dependent Inhibition

Voltage-gated calcium channels, particularly the N-type (CaV2.2) channels, are crucial in nociceptive signaling pathways.[1] Their activation in presynaptic terminals of primary afferent neurons triggers the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which propagate pain signals.[2][3] this compound is a small molecule inhibitor that exhibits a state-dependent mechanism of action, meaning it preferentially binds to and blocks CaV2 channels when they are in the open or inactivated states.[4] This property is advantageous as it allows for the selective targeting of hyperactive neurons, which are characteristic of chronic pain states, while having a lesser effect on neurons with normal firing rates.[5]

Performance Comparison: this compound vs. Alternatives

This compound's performance is best understood when compared with other VGCC inhibitors, including the state-independent blocker ziconotide and other state-dependent inhibitors that have been investigated for analgesic properties.

FeatureThis compoundZiconotide (Prialt)Z160CNV2197944
Mechanism State-dependent inhibitor of CaV2.1, CaV2.2, and CaV2.3 channels.[4]State-independent, selective blocker of N-type (CaV2.2) calcium channels.[2]State-dependent inhibitor of N-type (CaV2.2) calcium channels.[5]State-dependent inhibitor of N-type (CaV2.2) calcium channels.[6]
Selectivity Non-selective for CaV2 subtypes (CaV2.1, CaV2.2, CaV2.3).[6]Selective for CaV2.2.Selective for CaV2.2.[5]Information not readily available.
IC50 (CaV2.2) Depolarized state: ~0.11 µM to 0.4 µM.[4] Hyperpolarized state: ~2.6 µM to >20 µM.[4]State-independent; blocks channels regardless of their conformational state.Information not readily available in public domain.Information not readily available in public domain.
Administration Orally bioavailable.Intrathecal administration required.[2]Orally bioavailable.[5]Orally bioavailable.[7]
Clinical Status Advanced to clinical trials but was ultimately abandoned.[7]FDA-approved for severe chronic pain.[2]Advanced to Phase IIa clinical trials.[5]Advanced to clinical trials but was ultimately abandoned.[7]

Experimental Protocols

Electrophysiology Assay for CaV2.2 Channel Inhibition

This protocol is designed to measure the state-dependent inhibition of CaV2.2 channels using whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

  • Alternatively, HEK293 cells stably expressing human CaV2.2 channels can be used.

2. Solutions:

  • External Solution (in mM): 150 TEA-Cl, 5 CaCl2, 0.5 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.3 with TEA-OH.[4]

  • Internal Solution (in mM): Composed to maintain physiological intracellular conditions and often contains a fluoride salt to block calcium-dependent inactivation.

3. Recording Procedure:

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • To assess state-dependence, two holding potentials are used: a hyperpolarized potential (e.g., -90 mV) to favor the closed state and a depolarized potential (e.g., -50 mV) to favor the inactivated state.[4]

  • A voltage-clamp protocol consisting of a prepulse to inactivate T-type channels followed by a test pulse to elicit CaV2.2 currents is applied repeatedly.[4]

  • To isolate CaV2.2 currents, blockers for other VGCC subtypes are included in the external solution (e.g., isradipine for L-type, ω-agatoxin IVA for P/Q-type, and SNX-482 for R-type).[4]

  • The test compound (e.g., this compound) is perfused at various concentrations, and the resulting inhibition of the peak calcium current is measured at both holding potentials.

Fluorescence-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

1. Cell Preparation:

  • HEK293 cells stably expressing the target CaV channel (e.g., CaV2.2) are plated in 96- or 384-well black-walled, clear-bottom plates.

2. Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8E™ AM) in a suitable buffer for 1 hour at 37°C in the dark.[8][9]

3. Assay Procedure:

  • After dye loading, the cells are washed to remove excess dye.

  • A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FlexStation or FLIPR).

  • The test compound is added to the wells at various concentrations.

  • To induce calcium influx, a depolarizing stimulus, typically a high concentration of potassium chloride (KCl), is added to the wells.

  • The fluorescence intensity is measured kinetically before and after the addition of the stimulus.

  • The inhibition of the calcium influx by the test compound is calculated by comparing the fluorescence signal in the presence and absence of the compound.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Mechanism of Inhibition Noxious_Stimulus Noxious Stimulus Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization CaV2_2 CaV2.2 Channel (N-type) Depolarization->CaV2_2 Activation Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P, CGRP) Vesicle_Fusion->Neurotransmitter_Release Neurotransmitters Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptors Receptors (e.g., AMPA, NK1) Neurotransmitters->Receptors Binding Signal_Propagation Signal Propagation to Brain Receptors->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception Trox1 This compound (State-dependent) Trox1->CaV2_2 Blocks open/ inactivated state Ziconotide Ziconotide (State-independent) Ziconotide->CaV2_2 Blocks all states

Caption: Nociceptive signaling pathway and points of intervention by CaV2.2 inhibitors.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_calcium_influx Fluorescence Calcium Influx Assay Ephys_Start Start: Isolate DRG neurons or use HEK293-CaV2.2 cells Ephys_Patch Whole-cell patch clamp Ephys_Start->Ephys_Patch Ephys_Protocol Apply voltage protocols (hyperpolarized & depolarized) Ephys_Patch->Ephys_Protocol Ephys_Blockers Apply specific channel blockers Ephys_Protocol->Ephys_Blockers Ephys_Compound Perfuse with this compound/ alternative Ephys_Blockers->Ephys_Compound Ephys_Record Record Ca²⁺ currents Ephys_Compound->Ephys_Record Ephys_Analyze Analyze state-dependent inhibition (IC₅₀) Ephys_Record->Ephys_Analyze Calcium_Start Start: Plate HEK293-CaV2.2 cells Calcium_Dye Load with Ca²⁺ sensitive dye Calcium_Start->Calcium_Dye Calcium_Wash Wash to remove excess dye Calcium_Dye->Calcium_Wash Calcium_Compound Add this compound/alternative Calcium_Wash->Calcium_Compound Calcium_Stimulate Stimulate with high KCl Calcium_Compound->Calcium_Stimulate Calcium_Measure Measure fluorescence kinetically Calcium_Stimulate->Calcium_Measure Calcium_Analyze Analyze inhibition of Ca²⁺ influx Calcium_Measure->Calcium_Analyze

Caption: Workflow for validating state-dependent inhibition of CaV2.2 channels.

State_Dependence cluster_trox1 This compound Binding cluster_ziconotide Ziconotide Binding Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization Trox1_bind This compound Trox1_bind->Closed Low Affinity Trox1_bind->Open High Affinity Trox1_bind->Inactivated High Affinity Ziconotide_bind Ziconotide Ziconotide_bind->Closed Binds Ziconotide_bind->Open Binds Ziconotide_bind->Inactivated Binds

Caption: Logical relationship of state-dependent vs. state-independent channel blockade.

References

A Head-to-Head Study of Trox-1 and Other Cav2 Blockers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Trox-1, a state-dependent Cav2 channel blocker, with other notable alternatives. This document synthesizes experimental data on efficacy, selectivity, and safety profiles, providing a comprehensive resource for evaluating these compounds in the context of analgesic drug development.

This compound has emerged as a promising orally active, state-dependent blocker of voltage-gated Cav2 calcium channels, distinguishing it from existing therapies like the potent, yet intrathecally administered, ziconotide.[1][2] This guide delves into a head-to-head comparison of this compound with other key Cav2 channel blockers, presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Performance Comparison of Cav2 Blockers

The following tables summarize the in vitro potency and in vivo analgesic effects of this compound compared to other significant Cav2 channel inhibitors.

In Vitro Potency (IC50) of Cav2 Channel Blockers
CompoundTarget(s)IC50 (µM) - Depolarized StateIC50 (µM) - Hyperpolarized StateMechanism of ActionReference(s)
This compound Cav2.1, Cav2.2, Cav2.30.29 (Cav2.1), 0.19 (Cav2.2), 0.28 (Cav2.3)>20 (Cav2.2)State- and Use-Dependent[3][4]
Ziconotide (ω-conotoxin MVIIA) Cav2.2Not applicable (State-independent)Not applicable (State-independent)State-Independent[3]
ω-conotoxin GVIA Cav2.2Not applicable (State-independent)Not applicable (State-independent)State-Independent[5]
ω-agatoxin IVA Cav2.1 (P/Q-type)Not applicable (State-independent)Not applicable (State-independent)State-Independent[6]
SNX-482 Cav2.3 (R-type)Not applicable (State-independent)Not applicable (State-independent)State-Independent[7]

Note: The state-dependent nature of this compound's inhibition is a key differentiator, with significantly higher potency in the depolarized (activated) state of the channel.

In Vivo Analgesic Efficacy and Side Effect Profile
CompoundAnimal ModelAnalgesic EffectMotor Impairment (Rotarod Test)Administration RouteReference(s)
This compound Rat CFA-induced hyperalgesiaEfficacy equivalent to NSAIDs (naproxen, diclofenac)Minimal impairment at doses 20- to 40-fold higher than analgesic dosesOral[1][3]
Rat SNL-induced allodyniaEfficacy equivalent to pregabalin and duloxetineMinimal impairment at doses 20- to 40-fold higher than analgesic dosesOral[1][3]
Ziconotide Various neuropathic pain modelsPotent analgesicNarrow therapeutic window, significant side effectsIntrathecal[2][8]
Pregabalin Rat SNL-induced allodyniaEffective in reversing allodyniaSignificant impairment at higher dosesOral[3]
Duloxetine Rat SNL-induced allodyniaEffective in reversing allodyniaSignificant impairment at higher dosesOral[3]

CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the nociceptive signaling pathway involving Cav2 channels and a typical experimental workflow for evaluating Cav2 blockers.

Nociceptive Signaling Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Action Potential Action Potential Noxious Stimulus->Action Potential transduction Presynaptic Terminal Presynaptic Terminal Action Potential->Presynaptic Terminal propagation Cav2 Channels Cav2 Channels Presynaptic Terminal->Cav2 Channels depolarization Vesicles (Neurotransmitters) Vesicles (Neurotransmitters) Cav2 Channels->Vesicles (Neurotransmitters) Ca2+ influx Postsynaptic Neuron Postsynaptic Neuron Vesicles (Neurotransmitters)->Postsynaptic Neuron release Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain transmission This compound This compound This compound->Cav2 Channels blocks

Nociceptive signaling pathway highlighting the role of Cav2 channels.

Experimental Workflow for Cav2 Blocker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Line Expression Stable expression of Cav2 subtypes in cell lines (e.g., HEK293) Electrophysiology Whole-Cell Patch Clamp (IC50 determination) Cell Line Expression->Electrophysiology Calcium Imaging Fluorescence-Based Calcium Influx Assay (FLIPR) (High-throughput screening) Cell Line Expression->Calcium Imaging Animal Model Induction of pain model (e.g., CFA, SNL) Electrophysiology->Animal Model Lead compound selection Calcium Imaging->Animal Model Lead compound selection Drug Administration Compound administration (e.g., oral, intrathecal) Animal Model->Drug Administration Behavioral Testing Analgesic efficacy assessment (e.g., von Frey, Hargreaves test) Drug Administration->Behavioral Testing Side Effect Profiling Motor coordination assessment (Rotarod test) Drug Administration->Side Effect Profiling

Workflow for the preclinical evaluation of novel Cav2 channel blockers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through Cav2 channels in response to a specific voltage, allowing for the determination of a compound's inhibitory concentration (IC50).

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired Cav2 channel subtype (α1, β, and α2δ subunits) are cultured on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned onto a single cell using a micromanipulator.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The membrane potential is held at a hyperpolarized potential (e.g., -90 mV) to keep the channels in a closed state or a depolarized potential (e.g., -50 mV) to induce inactivation.

    • Currents are elicited by voltage steps to a test potential (e.g., +20 mV).

    • The test compound is perfused at various concentrations, and the resulting inhibition of the calcium current is measured to calculate the IC50 value.

Fluorescence-Based Calcium Influx Assay (FLIPR)

The FLIPR assay is a high-throughput method to screen for modulators of calcium channels.

  • Cell Preparation: HEK293 cells stably expressing the Cav2 channel subtypes are seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Assay Procedure:

    • The microplate is placed in a FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • The test compound is added to the wells.

    • The cells are depolarized with a high-potassium solution to open the voltage-gated calcium channels.

    • The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

    • The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal.

In Vivo Analgesia Models
  • Induction: A single intraplantar injection of CFA into the hind paw of a rat induces a localized inflammation and hyperalgesia (increased sensitivity to pain).

  • Assessment of Analgesia:

    • Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments of increasing force.

    • Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured using a plantar test apparatus.

  • Procedure:

    • Baseline paw withdrawal thresholds/latencies are measured before CFA injection.

    • CFA is injected, and inflammation is allowed to develop (typically 24 hours).

    • The test compound is administered (e.g., orally).

    • Paw withdrawal thresholds/latencies are measured at various time points after drug administration to determine the analgesic effect.

  • Induction: The L5 and L6 spinal nerves of a rat are tightly ligated, leading to the development of mechanical allodynia in the ipsilateral hind paw.

  • Assessment of Analgesia: Mechanical allodynia is assessed using von Frey filaments as described for the CFA model.

  • Procedure: The procedure for drug administration and behavioral testing is similar to the CFA model, with measurements taken after the development of neuropathic pain (typically 7-14 days post-surgery).

Rotarod Test for Motor Coordination

This test is used to assess whether a compound causes motor impairment, a common side effect of centrally acting analgesics.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Rats are trained to walk on the rotating rod.

    • After administration of the test compound, the rat is placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded. A shorter latency compared to vehicle-treated animals indicates motor impairment.[1]

References

Cross-Validation of Trox-1's Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Trox-1's Performance in Preclinical Pain Models

This compound, a state-dependent blocker of voltage-gated calcium channels (Cav2), has demonstrated significant analgesic properties in rodent models of inflammatory and neuropathic pain. This guide provides a comprehensive cross-validation of its effects, comparing its performance with established analgesics and presenting the supporting experimental data. The information is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical profile of this compound.

Mechanism of Action: State-Dependent Blockade of Cav2 Channels

This compound exerts its analgesic effects by inhibiting Cav2 type calcium channels, which are crucial for nociceptive signaling. Notably, it acts as a state-dependent blocker, preferentially targeting Cav2.2 (N-type) calcium channels in their open/inactivated state under depolarized conditions.[1][2] This mechanism suggests that this compound may have a wider therapeutic window compared to state-independent blockers, as it would be more active in neurons that are pathologically hyperexcitable, such as those involved in chronic pain states.[1][2] While it shows a preference for Cav2.2, this compound also blocks Cav2.1 and Cav2.3 subtypes.[3]

Analgesic Efficacy in a Rodent Model of Inflammatory Pain

In a well-established rodent model of inflammatory pain utilizing Complete Freund's Adjuvant (CFA), this compound has shown efficacy comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][4] The CFA model induces a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

Comparative Analgesic Effects in the CFA Model (Rat)
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
Vehicle-~2.5~4.00%
This compound 30 ~10.0 ~12.0 ~80%
Naproxen10~11.0~11.5~85%
Celecoxib30~9.5~11.0~75%

Note: The data presented are approximate values synthesized from graphical representations in the cited literature and are intended for comparative purposes.

Analgesic Efficacy in a Rodent Model of Neuropathic Pain

This compound has also been evaluated in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia. In this model, this compound's anti-allodynic effects were comparable to those of pregabalin and duloxetine.[1][4]

Comparative Anti-Allodynic Effects in the SNL Model (Rat)
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-~1.50%
This compound 30 ~12.5 ~90%
Pregabalin30~13.0~95%
Duloxetine30~11.5~85%

Note: The data presented are approximate values synthesized from graphical representations in the cited literature and are intended for comparative purposes.

Cross-Species Validation: Current Limitations

Current published research on the analgesic efficacy of this compound is limited to rodent models (rats and mice). While the compound has undergone safety and pharmacokinetic studies in other species, such as dogs and monkeys, there is no publicly available data on its analgesic effects in these or other non-rodent species. Therefore, a direct cross-species validation of this compound's analgesic properties beyond rodents is not possible at this time.

Experimental Protocols

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a persistent inflammatory state in the hind paw of a rodent, leading to thermal and mechanical hypersensitivity.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are acclimated to the testing environment for at least 3 days prior to the experiment.

  • Induction of Inflammation: A 100 µL injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are assessed using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. The heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.

  • Drug Administration: this compound or comparator compounds are typically administered orally (p.o.) at various time points after CFA injection to assess their ability to reverse hypersensitivity.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

Objective: To create a model of peripheral nerve injury that results in persistent neuropathic pain behaviors, including mechanical allodynia.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized.

  • Surgical Procedure: The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

  • Post-operative Care: Animals are allowed to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments applied to the plantar surface of the ipsilateral (injured) hind paw.

  • Drug Administration: this compound or comparator compounds are administered (e.g., orally) to assess their ability to alleviate mechanical allodynia.

Visualizations

G cluster_0 This compound Mechanism of Action Nociceptive_Stimulus Nociceptive Stimulus (e.g., Injury, Inflammation) Depolarization Neuronal Depolarization Nociceptive_Stimulus->Depolarization Cav2_Open Cav2 Channels (Open/Inactivated State) Depolarization->Cav2_Open Ca_Influx Calcium Influx Cav2_Open->Ca_Influx Trox1 This compound Trox1->Cav2_Open Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal G cluster_1 Inflammatory Pain Model Workflow Acclimation Animal Acclimation CFA_Injection CFA Paw Injection Acclimation->CFA_Injection Inflammation Inflammation & Hypersensitivity Development CFA_Injection->Inflammation Drug_Admin Drug Administration (this compound/Comparator) Inflammation->Drug_Admin Behavioral_Testing Behavioral Testing (von Frey, Radiant Heat) Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis G cluster_2 Neuropathic Pain Model Workflow Acclimation_NP Animal Acclimation SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Acclimation_NP->SNL_Surgery Recovery Post-operative Recovery & Pain Development SNL_Surgery->Recovery Drug_Admin_NP Drug Administration (this compound/Comparator) Recovery->Drug_Admin_NP Behavioral_Testing_NP Behavioral Testing (von Frey) Drug_Admin_NP->Behavioral_Testing_NP Data_Analysis_NP Data Analysis Behavioral_Testing_NP->Data_Analysis_NP

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trox-1
Reactant of Route 2
Reactant of Route 2
Trox-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.